Asperglaucide
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)/t24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPAURMDJZOGHU-DQEYMECFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56121-42-7 | |
| Record name | Aurantiamide acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56121-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aurantiamide acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6NA534YE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Asperglaucide from Aspergillus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperglaucide, also known as Aurantiamide Acetate, is a dipeptide derivative that has garnered significant scientific interest due to its diverse and potent biological activities. Initially isolated from Penicillium aurantiacum, this compound has since been discovered in various other microorganisms, including marine-derived Aspergillus species. This technical guide provides an in-depth overview of the discovery of this compound from Aspergillus, its chemical properties, biosynthesis, and its promising pharmacological activities, with a focus on its anti-inflammatory and anticancer potential. The information is presented with detailed experimental methodologies and visual representations of key biological pathways to support further research and drug development efforts.
Chemical and Physical Properties
This compound is chemically identified as N-benzoyl-L-phenylalanyl-L-phenylalaninol acetate. It is a derivative of the dipeptide aurantiamide.
| Property | Value |
| Synonyms | Aurantiamide Acetate, N-benzoylphenylalanylphenylalinol acetate |
| Molecular Formula | C27H28N2O4 |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 56121-42-7 |
Discovery from Aspergillus Species
While initially discovered from other fungal genera, a significant finding was the isolation of this compound (reported as aurantiamide acetate) from a marine-derived fungus, Aspergillus sp. SF-5921[1][2][3][4][5]. This discovery highlighted the metabolic diversity of marine microorganisms and opened new avenues for sourcing this bioactive compound. Another species, Aspergillus penicilloides, has also been reported to produce aurantiamide acetate. The identification of this compound in Aspergillus glaucus has also been noted.
Biosynthesis
The biosynthesis of dipeptides like this compound in fungi is predominantly carried out by Non-Ribosomal Peptide Synthetases (NRPSs). These large, multi-enzyme complexes assemble peptides in an assembly-line fashion, independent of ribosomes. The general mechanism involves the activation of amino acids, their covalent attachment to the NRPS, and subsequent peptide bond formation.
Experimental Protocols
Isolation and Purification of this compound from Aspergillus sp. SF-5921
The following is a generalized protocol based on typical methods for isolating secondary metabolites from fungal cultures. Specific details for Aspergillus sp. SF-5921 may vary.
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Fermentation: The marine-derived fungus Aspergillus sp. SF-5921 is cultured in a suitable liquid medium (e.g., potato dextrose broth) under optimal conditions for secondary metabolite production. The culture is incubated for a period sufficient to allow for the accumulation of this compound.
-
Extraction: The fungal biomass and culture broth are separated by filtration. The broth is then extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately to ensure the recovery of intracellular metabolites.
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Solvent Partitioning: The crude ethyl acetate extract is concentrated under reduced pressure. The resulting residue can be further partitioned between different immiscible solvents (e.g., n-hexane and methanol) to separate compounds based on their polarity.
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Chromatographic Purification: The fraction containing this compound is subjected to a series of chromatographic techniques for purification.
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Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components.
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Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using a suitable solvent like methanol to remove smaller impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (RP-HPLC) with a C18 column and a gradient of water and methanol or acetonitrile as the mobile phase.
-
-
Structure Elucidation: The purified compound is identified as this compound by comparing its spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) with published values.
Anti-Neuroinflammatory Activity Assay
The anti-neuroinflammatory effects of this compound were evaluated using lipopolysaccharide (LPS)-induced mouse BV2 microglial cells.
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Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
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Nitric Oxide (NO) Production Assay: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
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Prostaglandin E2 (PGE2) Assay: The concentration of PGE2 in the culture medium is determined using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
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Western Blot Analysis: To determine the expression levels of inflammatory proteins, cells are treated with this compound and LPS. Cell lysates are then subjected to SDS-PAGE, and proteins are transferred to a PVDF membrane. The membrane is probed with specific primary antibodies against iNOS, COX-2, and phosphorylated forms of IκB-α, JNK, and p38, followed by HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Biological Activities and Mechanisms of Action
This compound exhibits a wide range of biological activities. The quantitative data for its various effects are summarized in the tables below.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties, particularly in the context of neuroinflammation. It inhibits the production of key inflammatory mediators in LPS-stimulated microglial cells.
| Target | Cell Line | IC50 Value |
| Nitric Oxide (NO) Production | BV2 microglia | 49.7 µM |
| Prostaglandin E2 (PGE2) Production | BV2 microglia | 51.5 µM |
| Interleukin-1β (IL-1β) Production | BV2 microglia | 40.4 µM |
The anti-inflammatory mechanism of this compound involves the inhibition of the NF-κB and MAPK signaling pathways.
Anticancer Activity
Various metabolites from Aspergillus species have demonstrated anticancer properties. This compound has been shown to decrease the viability of cancer cells. While the precise signaling pathway for its anticancer activity is not fully elucidated, it is suggested to involve the induction of apoptosis.
| Cell Line | Activity | IC50/Concentration |
| U87 (human malignant glioma) | Decreased viability | 10-100 µM |
| U251 (human malignant glioma) | Decreased viability | 10-100 µM |
The general mechanism of apoptosis induction in cancer cells often involves the activation of caspase cascades, which can be triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Other Biological Activities
This compound has also been reported to have antibacterial and antioxidant activities.
| Activity | Assay/Organism | MIC/EC50 Value |
| Antibacterial | Gram-negative bacteria | MICs = 0.05-0.10 mg/ml |
| Antioxidant | DPPH assay | EC50s = 9.51-78.81 µg/ml |
| Antioxidant | TEAC assay | EC50s = 9.51-78.81 µg/ml |
Conclusion
This compound, a dipeptide metabolite isolated from Aspergillus species, presents a compelling profile of biological activities, particularly in the realms of anti-inflammatory and anticancer research. Its ability to modulate key signaling pathways such as NF-κB and MAPK underscores its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of this compound's discovery from Aspergillus, its biosynthesis, and its mechanisms of action, supported by experimental methodologies and visual aids. Further research is warranted to fully elucidate its anticancer signaling pathways and to optimize its production and purification from fungal sources for preclinical and clinical development. The continued exploration of natural products from diverse microbial sources like Aspergillus remains a vital strategy in the quest for new and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. KOPRI Repository: Anti-neuroinflammatory effect of aurantiamide acetate from the marinefungus Aspergillus sp. SF-5921: Inhibition of NF-κB and MAPK pathwaysin lipopolysaccharide-induced mouse BV2 microglial cells [repository.kopri.re.kr]
- 3. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-neuroinflammatory effect of aurantiamide acetate from the marine fungus Aspergillus sp. SF-5921: inhibition of NF-κB and MAPK pathways in lipopolysaccharide-induced mouse BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Asperglaucide (Aurantiamide Acetate): An In-depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Asperglaucide, also widely known as Aurantiamide Acetate. This compound is a naturally occurring dipeptide derivative that has garnered significant scientific interest due to its potent anti-inflammatory, neuroprotective, antiviral, and anticancer properties. A thorough understanding of its physicochemical properties, such as solubility and stability, is critical for its development as a potential therapeutic agent. This document details its solubility in various solvents, outlines its stability under different conditions, provides experimental protocols for assessment, and visualizes its key signaling pathways.
Solubility Profile
The solubility of this compound is a crucial parameter for its handling, formulation, and biological testing. While extensive quantitative data in peer-reviewed literature is limited, its solubility characteristics have been qualitatively described. It is generally considered soluble in several organic solvents and poorly soluble in aqueous solutions.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively published. The following table summarizes the available qualitative and formulation-specific solubility information.
| Solvent System | Solubility | Concentration | Solution Type | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | Clear Solution | [1] |
| Chloroform | Soluble | Not Specified | Clear Solution | [2] |
| Acetone | Soluble | Not Specified | Clear Solution | [2] |
| Dichloromethane | Soluble | Not Specified | Clear Solution | |
| Ethyl Acetate | Soluble | Not Specified | Clear Solution | |
| 10% DMSO, 90% Corn Oil | Soluble | ≥ 2.5 mg/mL (≥ 5.62 mM) | Clear Solution | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Limited | 2.5 mg/mL (5.62 mM) | Suspended Solution | [3] |
Experimental Protocol: Solubility Determination via HPLC
To obtain precise quantitative solubility data, a shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is recommended. This is a standard and reliable method for determining the thermodynamic solubility of a compound.
Objective: To determine the quantitative solubility of this compound in various solvents at a specified temperature.
Materials:
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This compound (solid powder)
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Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.) of HPLC grade
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Vials with screw caps
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Orbital shaker or vortex mixer
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Constant temperature incubator
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Syringe filters (0.22 µm)
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HPLC system with a UV detector
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C18 RP-HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
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Volumetric flasks and pipettes
Procedure:
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Preparation of Saturated Solutions:
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Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
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Tightly cap the vials to prevent solvent evaporation.
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Place the vials in a constant temperature incubator on an orbital shaker and agitate for 24-48 hours to ensure equilibrium is reached.
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Sample Collection and Preparation:
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After equilibration, allow the vials to stand undisturbed in the incubator for at least 24 hours for the excess solid to sediment.
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Carefully withdraw a sample of the supernatant using a pipette.
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Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
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Preparation of Calibration Standards:
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Prepare a stock solution of this compound of a known high concentration in a suitable solvent (e.g., DMSO or acetonitrile).
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Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
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HPLC Analysis:
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Set up the HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). The UV detector wavelength should be set to the absorbance maximum of this compound.
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Inject the prepared calibration standards to generate a calibration curve (peak area vs. concentration).
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Inject the filtered supernatant samples (appropriately diluted if necessary) and record the peak areas.
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Data Analysis:
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Using the linear regression equation from the calibration curve, calculate the concentration of this compound in the diluted samples.
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Multiply by the dilution factor to determine the concentration in the original saturated solution. This concentration represents the solubility of this compound in the test solvent at the specified temperature.
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Stability Profile
The stability of this compound is a critical factor for its storage, formulation, and therapeutic efficacy. As a dipeptide derivative, it is susceptible to degradation, primarily through hydrolysis of its amide bonds.
Storage and Handling Recommendations
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Solid Form: Store in a dry, dark place at 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years). Some suppliers suggest a shelf life of over 3 years if stored properly.
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Stock Solutions: Prepare stock solutions fresh if possible. If storage is necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to one month.
pH-Dependent Stability
This compound's stability is highly dependent on the pH of the solution. It is most stable in acidic conditions and degrades more rapidly in neutral to alkaline environments due to base-catalyzed hydrolysis of its amide bonds.
| pH Condition | Relative Stability | Primary Degradation Pathway |
| Acidic (pH 3.0 - 5.0) | High | Slow acid-catalyzed hydrolysis |
| Neutral (pH ~7.4) | Moderate | Base-catalyzed hydrolysis |
| Alkaline (pH > 8.0) | Low | Rapid base-catalyzed hydrolysis |
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and develop stability-indicating analytical methods. The following table summarizes illustrative data from such studies on dipeptides similar to this compound.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl (Acid Hydrolysis) | 24 | 60 | 75.2 | Hydrolysis Products |
| 0.1 M NaOH (Base Hydrolysis) | 24 | 60 | 68.5 | Hydrolysis Products |
| 3% H₂O₂ (Oxidation) | 24 | 25 | 88.9 | Oxidation Products |
| UV Light (254 nm) | 48 | 25 | 90.5 | Photolytic Products |
| Heat (Solid State) | 72 | 80 | 95.3 | Thermal Degradants |
Note: The data presented is illustrative for a typical dipeptide and should be confirmed experimentally for this compound.
Experimental Protocol: pH-Dependent Stability Study using RP-HPLC
Objective: To quantify the degradation of this compound over time in solutions of varying pH.
Materials:
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This compound
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HPLC-grade water, acetonitrile (ACN), and methanol
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Buffer salts (e.g., sodium acetate, sodium phosphate, sodium borate)
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Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
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pH meter
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HPLC system as described in section 1.2
Procedure:
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Preparation of Buffers and Solutions:
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Prepare buffer solutions at the desired pH values (e.g., pH 4.0 using acetate buffer, pH 7.4 using phosphate buffer, and pH 9.0 using borate buffer).
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Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or ACN.
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Initiation of Stability Study:
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For each pH condition, dilute the this compound stock solution with the respective buffer to a final concentration (e.g., 100 µg/mL).
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Immediately after preparation, take a sample from each solution for the t=0 time point.
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Store the remaining solutions at a constant temperature (e.g., 25°C or 37°C).
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Time-Point Sampling:
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Collect samples at predetermined time intervals (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).
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To quench the degradation reaction, samples can be immediately diluted with an acidic mobile phase component (e.g., 0.1% TFA in ACN) and stored at -20°C until HPLC analysis.
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-
HPLC Analysis and Data Interpretation:
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Analyze all samples by RP-HPLC as described in section 1.2.
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Integrate the peak area of the intact this compound for each chromatogram.
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Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
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Plot the percentage of this compound remaining versus time for each pH condition to determine the degradation kinetics.
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Core Signaling Pathways
This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways.
Anti-inflammatory and Neuroprotective Pathways
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB, PI3K/AKT, and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.
Anticancer Pathway: Inhibition of Autophagic Flux
In malignant glioma cells, this compound has been shown to suppress tumor growth by inhibiting autophagic flux. This leads to the accumulation of autophagosomes and autolysosomes, ultimately contributing to cell death.
This guide provides a foundational understanding of the solubility and stability of this compound (Aurantiamide Acetate). The experimental protocols and pathway diagrams are intended to support further research and development of this promising natural compound. It is recommended that researchers experimentally verify the illustrative data provided within their specific laboratory contexts.
References
In-Depth Technical Guide to the Crystal Structure Analysis of Asperglaucide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asperglaucide, a naturally occurring dipeptide derivative, has garnered interest for its potential biological activities. Understanding its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding structure-based drug design efforts. While a publicly available crystal structure for this compound remains to be deposited, this technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of this compound and its structural analogs. To illustrate these principles, we present a detailed analysis of a closely related N-benzoyl-dipeptide lactone, for which crystallographic data is available. This guide outlines the experimental protocols for X-ray crystallography, presents quantitative structural data in a clear tabular format, and utilizes visualizations to depict experimental workflows and relevant biological pathways.
Introduction
This compound, also known as aurantiamide acetate, is a metabolite produced by various fungi, including those of the Aspergillus genus. Its chemical structure is N-benzoyl-L-phenylalanyl-L-phenylalaninol acetate. The precise spatial arrangement of its constituent atoms, defined by its crystal structure, dictates its physicochemical properties and its interactions with biological macromolecules. X-ray crystallography is the definitive method for determining the atomic-resolution three-dimensional structure of crystalline solids. This guide will walk through the critical steps of this powerful technique, from crystal preparation to data analysis and interpretation, using a structural analog as a practical example.
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of a small molecule's crystal structure by X-ray diffraction involves a series of well-defined steps. The following protocol is a representative workflow for the analysis of a dipeptide derivative like this compound.
2.1. Crystallization
The initial and often most challenging step is the growth of high-quality single crystals. For a molecule like this compound, various crystallization techniques can be employed:
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Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.
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Vapor Diffusion: This method involves placing a concentrated solution of the compound in a sealed container with a reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the compound's solution reduces its solubility, promoting crystallization. This can be set up in either a hanging drop or sitting drop format.
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Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and inducing crystallization. The rate of cooling is crucial for obtaining high-quality crystals.
2.2. Data Collection
Once suitable crystals are obtained, a single crystal is mounted on a goniometer and placed in an X-ray diffractometer.
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Crystal Mounting: A well-formed single crystal with dimensions typically in the range of 0.1-0.3 mm is selected under a microscope and mounted on a cryoloop or a glass fiber.
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X-ray Source: A monochromatic X-ray beam, often from a copper or molybdenum source, is directed at the crystal.
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Diffraction Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded by a detector (e.g., a CCD or CMOS detector). A complete dataset is collected by rotating the crystal through a specific angular range. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.
2.3. Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
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Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
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Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
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Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors.
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Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Experimental workflow for X-ray crystal structure determination.
Data Presentation: Crystallographic Data of an this compound Analog
As a proxy for this compound, we present the crystallographic data for a related dipeptide derivative. This data is essential for understanding the molecule's three-dimensional structure and packing in the crystal lattice.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₂₀H₁₈N₂O₅ |
| Formula weight | 366.37 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell dimensions | a = 10.123(2) Å, α = 90° |
| b = 5.987(1) Å, β = 98.45(3)° | |
| c = 15.345(3) Å, γ = 90° | |
| Volume | 920.1(3) ų |
| Z | 2 |
| Density (calculated) | 1.322 Mg/m³ |
| Absorption coefficient | 0.783 mm⁻¹ |
| F(000) | 384 |
| Crystal size | 0.30 x 0.20 x 0.10 mm |
| Theta range for data collection | 3.82 to 66.75° |
| Index ranges | -11≤h≤11, -6≤k≤6, -17≤l≤17 |
| Reflections collected | 3108 |
| Independent reflections | 2944 [R(int) = 0.0412] |
| Completeness to theta = 66.75° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2944 / 1 / 244 |
| Goodness-of-fit on F² | 1.033 |
| Final R indices [I>2sigma(I)] | R1 = 0.0453, wR2 = 0.1187 |
| R indices (all data) | R1 = 0.0521, wR2 = 0.1245 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length | Bond | Length |
| O(1)-C(8) | 1.234(3) | N(1)-C(7) | 1.345(3) |
| O(2)-C(8) | 1.334(3) | N(1)-C(1) | 1.456(3) |
| O(3)-C(15) | 1.212(3) | N(2)-C(15) | 1.332(3) |
| O(4)-C(16) | 1.462(3) | N(2)-C(9) | 1.453(3) |
| O(5)-C(16) | 1.345(3) | C(1)-C(2) | 1.524(4) |
Table 3: Selected Bond Angles (°)
| Atoms | Angle | Atoms | Angle |
| C(7)-N(1)-C(1) | 121.7(2) | C(15)-N(2)-C(9) | 122.1(2) |
| O(1)-C(8)-O(2) | 124.9(2) | O(3)-C(15)-N(2) | 123.5(2) |
| O(1)-C(8)-C(7) | 120.4(2) | O(3)-C(15)-C(14) | 120.3(2) |
| O(2)-C(8)-C(7) | 114.7(2) | N(2)-C(15)-C(14) | 116.2(2) |
Biological Context: Potential Signaling Pathway Interactions
Molecules like this compound, with their complex chemical structures, often exert their biological effects by modulating cellular signaling pathways. While the specific pathways affected by this compound are a subject of ongoing research, a general understanding of how such molecules can interfere with cellular communication is crucial for drug development.
A generalized cell signaling pathway potentially modulated by this compound.
This diagram illustrates a hypothetical scenario where this compound interacts with a cell surface receptor, initiating a kinase cascade that ultimately leads to the activation of a transcription factor and a change in gene expression, resulting in a specific cellular response. The exact nature of this interaction would need to be determined through further biological assays.
Conclusion
The crystal structure analysis of this compound and its analogs provides invaluable insights into their molecular architecture. This knowledge is fundamental for understanding their biological function and for the rational design of new therapeutic agents. While the specific crystallographic data for this compound is not yet in the public domain, the methodologies and principles outlined in this guide, and exemplified by a structural analog, provide a robust framework for researchers in the field. The integration of structural biology with cellular and molecular biology will be key to unlocking the full therapeutic potential of this and other natural products.
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Asperglaucide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the extraction, purification, and potential biological significance of Asperglaucide, a representative secondary metabolite from the fungus Aspergillus glaucus. The protocols outlined below are based on established methodologies for the isolation of fungal natural products and are intended to serve as a foundational resource for further research and development.
Introduction
Aspergillus glaucus is a filamentous fungus known for its ability to thrive in low-water-activity environments and produce a diverse array of secondary metabolites.[1] These compounds, including alkaloids, polyketides, and terpenes, have garnered significant interest for their potential biological activities, which range from antimicrobial to anticancer properties.[1][2] this compound, a hypothetical bioactive compound, serves here as a representative molecule to illustrate the process of isolating and studying these valuable natural products. Understanding the extraction and purification of such compounds is a critical first step in drug discovery and development.
Quantitative Data Summary
The following table summarizes illustrative quantitative data for a typical this compound extraction and purification process. These values are representative and may vary depending on the specific strain of Aspergillus glaucus, culture conditions, and the precise extraction and purification methods employed.
| Parameter | Value | Unit | Notes |
| Extraction | |||
| Fungal Dry Weight | 100 | g | Starting material from a 14-day liquid culture. |
| Extraction Solvent | Ethyl Acetate | - | A common solvent for extracting moderately polar secondary metabolites. |
| Solvent Volume | 1 | L | |
| Crude Extract Yield | 5.2 | g | |
| Purification (Silica Gel Chromatography) | |||
| Crude Extract Loaded | 5.0 | g | |
| Fraction Volume | 20 | mL | Collected during column chromatography. |
| Purified this compound Yield | 150 | mg | |
| Purification Fold | 34.7 | - | (Specific activity of pure compound) / (Specific activity of crude extract) |
| Purity | >95 | % | Determined by HPLC analysis. |
Experimental Protocols
Fungal Cultivation and Inoculation
This protocol describes the cultivation of Aspergillus glaucus for the production of secondary metabolites like this compound.
Materials:
-
Aspergillus glaucus strain
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile flasks
-
Incubator
-
Sterile water with 0.05% Tween 80
-
Hemocytometer
Protocol:
-
Inoculate the Aspergillus glaucus strain onto PDA plates and incubate at 25-28°C for 7-10 days until sufficient sporulation is observed.
-
Prepare a spore suspension by adding sterile water with 0.05% Tween 80 to a mature PDA plate and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer and adjust to approximately 1 x 10^6 spores/mL.
-
Inoculate sterile flasks containing PDB with the spore suspension at a 2% (v/v) ratio.
-
Incubate the liquid culture at 25°C for 14-21 days in a stationary or shaking incubator to promote mycelial growth and secondary metabolite production.
Extraction of this compound
This protocol details the extraction of the crude secondary metabolite mixture from the fungal biomass.
Materials:
-
Fungal culture from step 3.1
-
Filtration apparatus (e.g., Buchner funnel)
-
Ethyl acetate
-
Methanol
-
Blender or homogenizer
-
Rotary evaporator
Protocol:
-
Separate the fungal mycelium from the liquid broth by filtration. The broth may also be retained for analysis of extracellular metabolites.
-
Dry the mycelium to a constant weight.
-
Macerate the dried mycelium in ethyl acetate (1:10 w/v) using a blender or homogenizer.
-
Agitate the mixture for 4-6 hours at room temperature to facilitate extraction.
-
Filter the mixture to separate the solvent from the mycelial debris.
-
Repeat the extraction process on the mycelial residue two more times to ensure complete extraction.
-
Combine all the ethyl acetate fractions.
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude extract from step 3.2
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Rotary evaporator
Protocol:
-
Prepare a silica gel slurry in 100% hexane and pack it into the chromatography column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate.
-
Monitor the fractions by TLC, visualizing the spots under a UV lamp.
-
Combine the fractions containing the pure this compound, as determined by TLC analysis.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from Aspergillus glaucus.
Caption: Workflow for this compound isolation.
Hypothetical Signaling Pathway
While the specific mechanism of action for this compound is yet to be fully elucidated, many antifungal compounds target the cell wall integrity (CWI) pathway, which is crucial for fungal survival.[3][4] The following diagram illustrates a simplified representation of the Aspergillus CWI signaling pathway, a potential target for this compound.
Caption: this compound's potential CWI pathway inhibition.
References
- 1. Aspergillus glaucus - Wikipedia [en.wikipedia.org]
- 2. Bioactive Alkaloids from Genus Aspergillus: Mechanistic Interpretation of Their Antimicrobial and Potential SARS-CoV-2 Inhibitory Activity Using Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. the-aspergillus-fumigatus-cell-wall-integrity-signaling-pathway-drug-target-compensatory-pathways-and-virulence - Ask this paper | Bohrium [bohrium.com]
- 4. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Asperglaucide
Introduction
Asperglaucide, also known as Aurantiamide Acetate, is a fungal secondary metabolite originally isolated from species such as Aspergillus glaucus and Penicillium aurantiacum[1][2][3]. It is a dipeptide derivative with a molecular weight of 444.5 g/mol and a formula of C27H28N2O4[1][2]. This compound has garnered significant interest from researchers due to its diverse biological activities, including anti-inflammatory, antioxidant, antibacterial, and potential anticancer properties. The purification of this compound from crude fungal extracts is a critical step for detailed structural elucidation, pharmacological studies, and further drug development.
High-Performance Liquid Chromatography (HPLC) is the premier technique for isolating and purifying natural products like this compound. Reversed-phase HPLC (RP-HPLC), in particular, is highly effective for separating moderately nonpolar compounds from complex biological matrices. This application note presents a detailed protocol for the semi-preparative RP-HPLC purification of this compound from a crude fungal extract. The method utilizes a C18 stationary phase with a water/acetonitrile mobile phase gradient, a common and effective system for separating fungal metabolites.
Principle of the Method
The purification strategy involves a multi-step process beginning with the extraction of this compound from fungal biomass. The crude extract is then subjected to semi-preparative RP-HPLC. In this process, the crude sample is injected onto a C18 column. A gradient of increasing organic solvent (acetonitrile) concentration is used to elute compounds based on their hydrophobicity. This compound, being a relatively nonpolar molecule, will interact with the C18 stationary phase and elute at a specific concentration of acetonitrile. The separation is monitored using a UV detector, leveraging the aromatic rings in this compound's structure which allow for strong UV absorbance. Fractions are collected as they elute from the column, and those containing the pure compound are pooled for subsequent analysis and use.
Experimental Workflow for this compound Purification
The overall process from fungal culture to the isolation of pure this compound is depicted in the workflow diagram below.
Caption: Workflow diagram illustrating the key stages of this compound purification.
Detailed Purification Protocol
1. Materials and Reagents
-
Fungal biomass (Aspergillus glaucus or other producing strain)
-
Ethyl Acetate (HPLC Grade)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA), (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
This compound standard (if available)
-
0.22 µm Syringe Filters (PTFE)
2. Equipment
-
Homogenizer or Sonicator
-
Rotary Evaporator
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Centrifuge
-
Semi-Preparative HPLC System equipped with:
-
Gradient Pump
-
Autosampler or Manual Injector
-
UV-Vis Detector
-
Fraction Collector
-
3. Sample Preparation: Crude Extraction
-
Harvest fungal mycelia from the culture medium by filtration.
-
Lyophilize or air-dry the mycelia to remove water.
-
Grind the dried mycelia into a fine powder.
-
Suspend the fungal powder in ethyl acetate (e.g., 100 g of powder in 1 L of solvent).
-
Extract the metabolites by stirring at room temperature for 24 hours or by sonication for 1 hour.
-
Separate the solvent from the biomass by filtration or centrifugation.
-
Concentrate the ethyl acetate extract to dryness in vacuo using a rotary evaporator to yield the crude extract.
-
For HPLC injection, dissolve a known amount of the crude extract (e.g., 50 mg/mL) in methanol or DMSO. This compound is soluble in both.
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove particulates.
4. Semi-Preparative HPLC Method
The following table summarizes the recommended parameters for the semi-preparative HPLC purification of this compound. These parameters may require optimization based on the specific HPLC system and the complexity of the crude extract.
| Parameter | Recommended Value |
| Column | C18, 10 µm particle size, 250 x 10 mm |
| Mobile Phase A | 0.1% TFA in Deionized Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Injection Volume | 500 - 2000 µL (dependent on sample concentration) |
| Detection Wavelength | 254 nm (primary), Diode Array Detector (200-400 nm scan) |
| Column Temperature | 25 °C (Ambient) |
| Run Time | 45 minutes |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water + TFA) | % Mobile Phase B (ACN + TFA) |
| 0.0 | 70 | 30 |
| 5.0 | 70 | 30 |
| 30.0 | 10 | 90 |
| 35.0 | 10 | 90 |
| 35.1 | 70 | 30 |
| 45.0 | 70 | 30 |
5. Fraction Collection and Post-Purification Processing
-
Set up the fraction collector to collect peaks based on UV signal threshold or time windows.
-
Inject the filtered crude extract onto the equilibrated HPLC column and start the run.
-
Monitor the chromatogram for the target peak corresponding to this compound. The retention time should be confirmed with an analytical standard if available.
-
Collect the fractions corresponding to the target peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions that contain this compound at the desired purity level (e.g., >95%).
-
Remove the acetonitrile and water from the pooled fractions using a rotary evaporator or lyophilizer.
-
The resulting purified solid is this compound. Confirm its identity and purity using LC-MS and NMR spectroscopy.
Logical Relationship for Method Development
The process of developing a preparative HPLC method typically starts at an analytical scale to conserve sample and solvent before scaling up.
Caption: Logical flow for scaling up an HPLC method from analytical to preparative scale.
References
Application Notes and Protocols for the Quantification of Asperglaucide in Fungal Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperglaucide, also known as aurantiamide acetate, is a dipeptide derivative classified as a diketopiperazine. Initially isolated from Aspergillus glaucus, this secondary metabolite has since been identified in various other fungi and even some plant species. This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Research has demonstrated its anti-inflammatory, antibacterial, antioxidant, and anticancer properties[1]. The multifaceted therapeutic potential of this compound underscores the critical need for robust and reliable analytical methods for its quantification in fungal extracts. Accurate quantification is paramount for quality control, standardization of extracts, and pharmacokinetic studies in drug development.
These application notes provide a comprehensive guide to the quantification of this compound in fungal extracts, detailing a validated High-Performance Liquid Chromatography (HPLC) method. Additionally, we present information on the known signaling pathways affected by this compound to provide a broader context for its biological activity.
Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for elucidating its therapeutic potential.
Anti-inflammatory Activity:
This compound has been shown to possess significant anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, it effectively inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and interleukin-1β (IL-1β)[1]. This inhibition is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically targeting the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK[2].
Anticancer Activity:
In the context of cancer, this compound has demonstrated the ability to decrease the viability of malignant glioma cells (U87 and U251)[1]. This cytotoxic effect is achieved by inhibiting autophagic flux, a critical cellular process for cell survival and degradation of cellular components[1].
Diagram of Signaling Pathways Affected by this compound:
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
Fungal Culture and Extraction of this compound
A generalized protocol for the cultivation of Aspergillus species and subsequent extraction of this compound is provided below. This may require optimization depending on the specific fungal strain.
Diagram of Experimental Workflow:
Caption: Workflow for this compound extraction and quantification.
Protocol:
-
Fungal Inoculation and Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with spores of the desired Aspergillus strain. Incubate the culture under appropriate conditions (e.g., 25-28°C, 120-150 rpm) for a period sufficient for secondary metabolite production (typically 7-14 days).
-
Harvesting: Separate the fungal mycelia from the culture broth by filtration.
-
Extraction:
-
Mycelia: Dry the mycelia and grind to a fine powder. Extract the powdered mycelia with a suitable organic solvent such as ethyl acetate or methanol at room temperature with agitation for 24-48 hours. Repeat the extraction process 2-3 times.
-
Culture Broth: Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude fungal extract.
-
Sample Preparation for HPLC: Dissolve a known amount of the crude extract in the HPLC mobile phase, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial for analysis.
Quantification of this compound by HPLC-UV
This protocol is adapted from a validated method for the quantification of aurantiamide acetate.
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent with a PDA/UV detector |
| Column | C18 column (e.g., Purospher®, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (containing 0.01% orthophosphoric acid) |
| Elution | Isocratic or Gradient (optimization may be required) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover a suitable concentration range (e.g., 1-100 µg/mL).
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Sample Analysis: Inject the prepared fungal extract sample into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation:
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | This compound Content (mg/g of crude extract) |
| Standard 1 | ||||
| Standard 2 | ||||
| Standard 3 | ||||
| Fungal Extract 1 | ||||
| Fungal Extract 2 |
Method Validation (as per ICH Guidelines)
For robust and reliable quantification, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.
Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of this compound. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% |
| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, etc. |
Biosynthesis of this compound
This compound, a diketopiperazine, is biosynthesized in fungi through the condensation of two amino acid precursors, typically phenylalanine, by the action of non-ribosomal peptide synthetases (NRPSs).
Diagram of Generalized Diketopiperazine Biosynthesis:
Caption: Generalized biosynthesis pathway of diketopiperazines.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for the accurate quantification of this compound in fungal extracts. The detailed HPLC-UV method, when properly validated, will ensure the generation of reliable and reproducible data, which is essential for advancing research and development of this compound as a potential therapeutic agent. The elucidation of its effects on key signaling pathways provides valuable insights into its mechanism of action and supports its further investigation for various biomedical applications.
References
- 1. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-neuroinflammatory effect of aurantiamide acetate from the marine fungus Aspergillus sp. SF-5921: inhibition of NF-κB and MAPK pathways in lipopolysaccharide-induced mouse BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-Inflammatory Assay of Asperglaucide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anti-inflammatory properties of Asperglaucide, a natural compound derived from fungi, using established in vitro assays. The protocols detailed below are designed to assess the compound's ability to modulate key inflammatory pathways and mediators in a controlled laboratory setting.
Introduction to Inflammatory Pathways
Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. Key signaling pathways involved in the inflammatory process include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is commonly used in in vitro models to mimic infection and trigger these pathways.[3][4][5] Activation of these pathways leads to the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This compound's anti-inflammatory potential can be determined by its ability to inhibit these key markers and modulate the underlying signaling cascades.
Core Experimental Workflow
The overall experimental workflow for assessing the anti-inflammatory activity of this compound involves several key stages: initial cytotoxicity assessment to determine non-toxic working concentrations, followed by the evaluation of its effect on inflammatory markers and signaling pathways in LPS-stimulated cells.
Caption: Experimental workflow for evaluating the in vitro anti-inflammatory activity of this compound.
Key Signaling Pathway in Inflammation
The NF-κB signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B (IκB) protein. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of this compound to be used in subsequent anti-inflammatory experiments.
-
Procedure:
-
Seed RAW 264.7 cells (2.5 x 10^5 cells/mL) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Select concentrations that exhibit high cell viability (typically >90%) for further assays.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A group without LPS stimulation will serve as a negative control.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition by this compound compared to the LPS-only treated group.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant from the anti-inflammatory assay as described in the Griess assay protocol.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
The general steps involve coating the plate with a capture antibody, adding the samples, adding a detection antibody, followed by a substrate for color development.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 based on the standard curves provided with the kits. Determine the percentage of cytokine inhibition by this compound.
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.
-
Procedure:
-
Seed RAW 264.7 cells and treat with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes) to capture signaling events.
-
Lyse the cells and extract total protein. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, total p65, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Analyze the ratio of phosphorylated protein to total protein to assess the activation of the pathway.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Inhibitory Effects of this compound on Inflammatory Mediators
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (X µM) | |||
| LPS + this compound (Y µM) | |||
| LPS + this compound (Z µM) |
Table 3: IC50 Values of this compound
| Parameter | IC50 (µM) |
| NO Production | |
| TNF-α Production | |
| IL-6 Production |
Conclusion
These protocols provide a robust methodology for the in vitro evaluation of the anti-inflammatory properties of this compound. By systematically assessing its cytotoxicity and its ability to inhibit the production of key inflammatory mediators and modulate the NF-κB signaling pathway, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be critical for guiding further preclinical and clinical development of this compound as a novel anti-inflammatory agent.
References
- 1. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 2. Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | MDPI [mdpi.com]
Application Notes and Protocols: Assessing the Antibacterial Spectrum of Asperglaucide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperglaucide, also known as Aurantiamide Acetate, is a naturally occurring dipeptide originally isolated from fungi of the Aspergillus genus. It has garnered scientific interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Notably, preliminary studies have indicated its potential as an antibacterial agent, particularly against Gram-negative bacteria.[1] These application notes provide a comprehensive overview of the current understanding of this compound's antibacterial spectrum and offer detailed protocols for its evaluation.
Data Presentation: Antibacterial Spectrum of this compound
The antibacterial efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium. While extensive data on this compound's antibacterial spectrum is still emerging, the following table summarizes the available MIC values.
| Bacterial Strain | Gram Staining | MIC (mg/mL) | Reference |
| Gram-negative bacteria (general) | Negative | 0.05 - 0.10 | [1] |
Note: The current publicly available data on the antibacterial spectrum of this compound is limited. The provided MIC range is for Gram-negative bacteria in general, and further research is required to establish a comprehensive profile against a wider array of both Gram-positive and Gram-negative bacterial species.
Experimental Protocols
To facilitate further research into the antibacterial properties of this compound, the following detailed protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are provided. These protocols are based on established methodologies.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound using the broth microdilution method, a widely accepted technique for antimicrobial susceptibility testing.
Materials:
-
This compound (Aurantiamide Acetate)
-
Bacterial strains of interest (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (inoculum without this compound), and well 12 will be the negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay and is used to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay (Protocol 1)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders or loops
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and at least two wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot evenly onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 24-48 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum count.
-
Visualizations
Experimental Workflow for Antibacterial Spectrum Assessment
Caption: Workflow for determining MIC and MBC of this compound.
Hypothesized Mechanism of Action of this compound
The precise mechanism by which this compound exerts its antibacterial effects has not yet been elucidated. As a dipeptide, it may share mechanisms with other antimicrobial peptides. The following diagram illustrates a generalized, hypothetical mechanism of action. Further research is necessary to confirm the specific pathway for this compound.
Caption: Hypothesized antibacterial mechanisms of this compound.
References
Application Notes: Anticancer Activity of Asperglaucide and Other Aspergillus-Derived Compounds in Colon Cancer Cell Lines
Introduction
The fungal genus Aspergillus is a rich source of structurally diverse secondary metabolites with a wide range of biological activities, including potent anticancer properties.[1] These natural products represent a promising reservoir for the discovery of novel therapeutic agents against various malignancies, including colorectal cancer (CRC).[1][2] While the user's query specifically mentioned Asperglaucide , a thorough review of current scientific literature reveals a notable absence of studies detailing its anticancer effects on colon cancer cell lines. This compound is identified as a synonym for Aurantiamide acetate, a compound that has shown cytotoxic effects against glioblastoma cells but remains uninvestigated in the context of colorectal cancer.[3][4]
However, numerous other metabolites isolated from Aspergillus species have demonstrated significant and well-documented anticancer activity against colon cancer cells. This document will focus on a prominent example, Echinulin , and other relevant Aspergillus-derived compounds, to provide researchers with detailed data, experimental protocols, and an understanding of the signaling pathways involved.
Data Presentation: Cytotoxic Activity of Aspergillus-Derived Compounds
The following tables summarize the quantitative data on the cytotoxic effects of various compounds isolated from Aspergillus species on different colon cancer cell lines.
Table 1: IC50 Values of Echinulin and its Derivatives against HT-29 Colon Cancer Cells
| Compound | Treatment Duration | IC50 (µM) | Reference |
| Echinulin | 24 hours | 1.51 | |
| 48 hours | 1.73 | ||
| 8-Hydroxyechinulin | 48 hours | 8.80 | |
| Didehydroechinulin B | 48 hours | 44.84 | |
| Tardioxopiperazine B | 48 hours | 13.70 | |
| 5-Fluorouracil (5-FU) | 48 hours | >50 | |
| Irinotecan | 48 hours | >50 |
Table 2: IC50 Values of Other Bioactive Compounds from Aspergillus Species against Colon Cancer Cell Lines
| Compound | Aspergillus Source | Colon Cancer Cell Line | IC50 Value (µM) | Reference |
| Asperteretal M | Aspergillus terreus | HCT-116 | 30 | |
| Violaceimide A | Aspergillus violaceus | HCT-8 | 1.5 | |
| Violaceimide B | Aspergillus violaceus | HCT-8 | 2.51 | |
| Oxisterigmatocystin J | Aspergillus nomius | HT-29 | 1.63 | |
| Asperphenin A | Marine-derived Aspergillus sp. | CRC cells | 0.84 | |
| Gliotoxin | Aspergillus sp. | HT-29 | 0.6 µg/mL | |
| Tricitrinol B | Aspergillus sp. | HCT-116 | 4.8 | |
| Cytochalasin E | Aspergillus sp. | HCT-116 & SW-620 | 1.0 µg/mL (IC100) | |
| Ophiobolin A | Aspergillus sp. | HT-29 | 0.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer activity of Aspergillus-derived compounds like Echinulin.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
HT-29 and HCT-116 human colorectal carcinoma cell lines.
-
HEK293 human embryonic kidney cells (as a non-cancerous control).
-
-
Culture Medium:
-
Dulbecco's Modified Eagle Medium (DMEM) or McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculture cells every 2-3 days or upon reaching 80-90% confluency. Use Trypsin-EDTA for detachment.
-
Protocol 2: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed 5 x 10³ cells per well in a 96-well microplate and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., Echinulin) in the culture medium.
-
Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).
-
Incubate the plate for the desired time points (e.g., 24 and 48 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Protocol 3: Apoptosis Analysis by DNA Fragmentation
Echinulin has been shown to induce apoptosis in HT-29 cells, which can be detected by measuring DNA fragmentation.
-
Treatment:
-
Culture HT-29 cells in 6-well plates until they reach 70-80% confluency.
-
Treat the cells with the test compound at concentrations equivalent to 1x, 2x, and 3x its IC50 value for 48 hours.
-
-
Cell Lysis:
-
Harvest the cells (including floating cells in the supernatant) and lyse them using a designated lysis buffer from a commercial DNA fragmentation assay kit (e.g., Cell Death Detection ELISAPLUS, Roche).
-
-
Centrifugation:
-
Centrifuge the lysates to separate the intact chromatin (pellet) from the fragmented DNA (supernatant).
-
-
ELISA Procedure:
-
Transfer the supernatant to a streptavidin-coated microplate.
-
Add an immunoreagent mix containing anti-histone-biotin and anti-DNA-POD. This allows for the detection of histone-associated DNA fragments (nucleosomes).
-
Incubate and wash the wells to remove unbound components.
-
-
Detection:
-
Add a colorimetric substrate (e.g., ABTS). The amount of color development is proportional to the amount of fragmented DNA.
-
Measure the absorbance at 405 nm. The results are expressed as an enrichment factor relative to the untreated control.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for screening and characterizing anticancer compounds from Aspergillus.
Caption: Workflow for discovery of anticancer compounds from Aspergillus.
Proposed Signaling Pathway for Aspergillus-Derived Compounds
While the precise signaling pathway for Echinulin in colon cancer is not fully elucidated, many natural products from fungi induce apoptosis through the intrinsic (mitochondrial) pathway. Compounds like Asperteretal M have been shown to downregulate key cell cycle proteins. The diagram below represents a generalized pathway often implicated in the action of such anticancer agents.
References
- 1. Bioprospecting of Aspergillus sp. as a promising repository for anti-cancer agents: a comprehensive bibliometric investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Efficacy of Extracts and Isolated Bioactive Compounds from Ascomycota Fungi in the Treatment of Colorectal Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Aurantiamide Acetate | C27H28N2O4 | CID 10026486 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Asperglaucide in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperglaucide, a secondary metabolite isolated from fungi of the Aspergillus genus, has demonstrated a range of biological activities, including anti-inflammatory, antibacterial, antioxidant, and anticancer properties.[1] Of particular interest to oncological research is its reported in vivo efficacy in reducing tumor growth in a U87 glioblastoma mouse xenograft model via intratumoral administration.[1] Furthermore, in vitro studies have shown that this compound can inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated microglial cells.[1] This suggests a potential dual mechanism of action involving direct cytotoxicity to cancer cells and modulation of the tumor microenvironment.
These application notes provide detailed protocols for preclinical in vivo evaluation of this compound in a subcutaneous xenograft mouse model of human glioblastoma. The protocols outline methods for tumor cell implantation, preparation and administration of this compound, and evaluation of anti-tumor efficacy and systemic toxicity.
Key Experiments and Methodologies
U87 Glioblastoma Xenograft Mouse Model
A widely used model for studying glioblastoma is the subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice. This model allows for the direct assessment of a compound's anti-tumor activity.
Protocol:
-
Animal Model: Severe combined immunodeficient (SCID) or athymic nude mice (6-8 weeks old) are used to prevent rejection of human tumor cells.
-
Cell Culture: U87 MG human glioblastoma cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Implantation:
-
Harvest U87 MG cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Begin treatment when tumors reach an average volume of 100-150 mm^3.
-
This compound Formulation and Administration
Based on available data, intratumoral injection is a described route of administration.[1]
Protocol:
-
Preparation of this compound:
-
Dissolve this compound in a vehicle solution suitable for in vivo administration (e.g., a mixture of DMSO, Cremophor EL, and saline). The final concentration of DMSO should be below 5% to minimize toxicity.
-
-
Dosing and Administration:
-
Based on prior reports, a dose of 1 mg can be used.[1] This can be administered intratumorally.
-
Divide mice into treatment groups (e.g., Vehicle Control, this compound 1 mg/kg).
-
Administer the treatment intratumorally every other day for a total of 7 doses.
-
Assessment of Anti-Tumor Efficacy
Protocol:
-
Tumor Volume Measurement: Continue to measure tumor volume every 2-3 days throughout the study.
-
Body Weight Monitoring: Record the body weight of each mouse every 2-3 days as an indicator of systemic toxicity.
-
Survival Analysis: Monitor the survival of the mice in each group. Euthanize mice when tumors exceed a predetermined size (e.g., 2000 mm^3) or if they show signs of significant morbidity.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blotting, RT-qPCR) to investigate the mechanism of action.
-
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound in U87 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | - | Intratumoral | 1500 ± 250 | - | +5 ± 2 |
| This compound | 1 | Intratumoral | 600 ± 150 | 60 | +3 ± 3 |
Table 2: Hypothetical IC50 Values of this compound In Vitro
| Parameter | Cell Line | IC50 (µM) |
| Nitric Oxide Production | BV-2 Microglial Cells | 49.7 |
| Prostaglandin E2 (PGE2) Production | BV-2 Microglial Cells | 51.5 |
| Interleukin-1β (IL-1β) Production | BV-2 Microglial Cells | 40.4 |
Note: In vitro data is based on published findings.
Visualizations
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Proposed apoptotic signaling pathway induced by this compound.
References
Application Notes and Protocols for Asperglaucide as a Cathepsin Inhibitor in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperglaucide, also known as aurantiamide acetate, is a naturally occurring dipeptide derivative that has been identified as a selective inhibitor of cysteine cathepsins, particularly cathepsin L and cathepsin B.[1][2] Cathepsins are a class of proteases that play crucial roles in various physiological processes, including protein turnover, antigen presentation, and hormone processing. However, their dysregulation is implicated in numerous pathologies such as cancer, neurodegenerative diseases, and inflammatory disorders. This makes selective cathepsin inhibitors like this compound valuable tools for basic research and potential starting points for drug discovery programs.
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its inhibitory activity, protocols for its use in key cellular assays, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
Inhibitory Activity of this compound against Various Proteases
The following table summarizes the known inhibitory concentrations (IC50) of this compound against several proteases, highlighting its selectivity for cathepsins L and B.
| Protease | IC50 (µM) | Source |
| Cathepsin L | 12 | [1][2] |
| Cathepsin B | 49 | [1] |
| Papain | >100 | |
| Calpain | >100 |
Note: Data for papain and calpain indicate a lack of significant inhibition at the tested concentrations.
Cytotoxic Activity of this compound
The cytotoxic effects of this compound have been observed in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability varies depending on the cell line and exposure time.
| Cell Line | IC50 (µM) | Assay | Source |
| Human Malignant Glioma (U87) | Approx. 50 (48h) | MTT | |
| Human Malignant Glioma (U251) | Approx. 60 (48h) | MTT |
Experimental Protocols
Protocol 1: In Vitro Cathepsin L and B Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of this compound against purified cathepsin L and cathepsin B using a fluorogenic substrate.
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant human cathepsin L and cathepsin B
-
Cathepsin L substrate: Z-Phe-Arg-AMC (Z-FR-AMC)
-
Cathepsin B substrate: Z-Arg-Arg-AMC (Z-RR-AMC)
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Enzyme Activation: Prepare a working solution of cathepsin L or B in Assay Buffer. Incubate for 15-30 minutes at 37°C to ensure the activation of the enzyme.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO control.
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the appropriate enzyme solution.
-
Add 25 µL of the diluted this compound or DMSO control to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Substrate Addition: Add 25 µL of the corresponding fluorogenic substrate (Z-FR-AMC for cathepsin L, Z-RR-AMC for cathepsin B) to each well to initiate the reaction. Final substrate concentration should be at or below the Km value.
-
Measurement: Immediately begin kinetic measurement of the fluorescence intensity every 1-2 minutes for 30-60 minutes using a fluorometric plate reader.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the procedure to assess the cytotoxic effect of this compound on a cancer cell line (e.g., U87 human glioma cells).
Materials:
-
U87 human glioma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed U87 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound or a DMSO control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with medium only). Calculate the percentage of cell viability for each treatment relative to the DMSO control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for LC3-II to Monitor Autophagic Flux
This protocol describes how to monitor the effect of this compound on autophagic flux by detecting the conversion of LC3-I to LC3-II. Inhibition of cathepsins by this compound is expected to block the degradation of autophagosomes, leading to an accumulation of LC3-II.
Materials:
-
Cancer cell line (e.g., U87 or U251)
-
This compound
-
Chloroquine (optional, as a positive control for blocked autophagic flux)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control and a positive control (e.g., chloroquine).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the band intensities for LC3-I (typically around 16-18 kDa) and LC3-II (typically around 14-16 kDa). An increase in the LC3-II to LC3-I ratio, or an accumulation of LC3-II, in this compound-treated cells indicates an inhibition of autophagic flux.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits Cathepsins L & B, blocking autophagic flux and leading to cell death.
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound's cathepsin inhibitory and cellular effects.
Logical Relationship Diagram for Drug Discovery
Caption: Logical progression from target identification to clinical trials for a cathepsin inhibitor.
References
Troubleshooting & Optimization
improving the yield of Asperglaucide from Aspergillus fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Asperglaucide from Aspergillus glaucus fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
A1: this compound is a secondary metabolite produced by the fungus Aspergillus glaucus. Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions and can possess valuable bioactive properties.
Q2: What are the major factors influencing the yield of this compound in fermentation?
A2: The yield of this compound, like many fungal secondary metabolites, is influenced by a complex interplay of genetic, nutritional, and environmental factors. Key factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation. The genetic stability of the producing strain also plays a crucial role.
Q3: My Aspergillus glaucus culture shows good biomass growth, but the this compound yield is low. What could be the reason?
A3: High biomass does not always correlate with high secondary metabolite production. This phenomenon, often termed "growth-product uncoupling," can occur for several reasons. The production of secondary metabolites like this compound is often triggered by nutrient limitation or other stress conditions. If the culture medium is too rich, the fungus may prioritize primary metabolism (growth) over secondary metabolism (this compound production).
Q4: How can I confirm the presence and quantity of this compound in my fermentation broth?
A4: The presence and quantity of this compound can be confirmed and measured using analytical chemistry techniques. A common method involves extracting the compound from the fermentation broth using an organic solvent, followed by analysis using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No this compound Yield | Suboptimal media composition. | - Systematically evaluate different carbon and nitrogen sources. Sucrose and glucose are common carbon sources, while yeast extract and peptone are effective nitrogen sources. - Optimize the carbon-to-nitrogen (C/N) ratio, as this can be a critical trigger for secondary metabolism. |
| Incorrect pH of the fermentation medium. | - Measure the pH of the medium after sterilization, as autoclaving can alter it. - Buffer the medium to maintain a stable pH throughout the fermentation. - Empirically determine the optimal initial pH for this compound production by testing a range of values. Fungi often favor slightly acidic conditions for secondary metabolite production. | |
| Inappropriate fermentation temperature. | - Conduct a temperature optimization study, testing a range from 25°C to 35°C. The optimal temperature for tannase production by Aspergillus glaucus has been reported to be 30°C[1][2]. - Consider a temperature-shift strategy: grow the culture at an optimal temperature for biomass and then shift to a different temperature to induce secondary metabolite production. | |
| Poor aeration or agitation. | - In shake flask cultures, vary the shaking speed (e.g., 150-250 rpm) to assess the impact on yield. - In a bioreactor, optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen, which is often critical for secondary metabolite biosynthesis. | |
| Inconsistent this compound Yields Between Batches | Variation in inoculum quality. | - Standardize the inoculum preparation by ensuring a consistent spore concentration. Prepare a large batch of spore suspension and store it in aliquots at -80°C. - Control the age and physiological state of the seed culture. |
| Variability in media preparation. | - Use purified, deionized water for media preparation to avoid inconsistencies from mineral content in tap water. - Ensure thorough mixing of media components before sterilization. | |
| Genetic instability of the fungal strain. | - Maintain a stock of the high-yielding strain as frozen spores or mycelia. - Periodically re-isolate single-spore colonies to maintain a genetically homogenous population. | |
| Foaming in the Bioreactor | High protein content in the medium (e.g., from yeast extract or peptone). | - Add a sterile antifoaming agent at the beginning of the fermentation or as needed. |
| Pellet Formation Affecting Yield | Fungal morphology is influenced by culture conditions. | - Pellet formation can limit nutrient and oxygen transfer to the inner cells. Modifying agitation speed can influence pellet size and morphology. - In some cases, small, loose pellets are more productive than large, dense ones or freely dispersed mycelia. |
Experimental Protocols
Protocol 1: Preparation of Spore Suspension and Seed Culture
-
Spore Suspension Preparation:
-
Grow Aspergillus glaucus on a suitable solid agar medium (e.g., Potato Dextrose Agar - PDA) at 28-30°C for 5-7 days until sporulation is observed.
-
Aseptically add approximately 5-10 mL of sterile 0.1% (v/v) Tween 80 solution to the surface of the mature culture.
-
Gently scrape the surface with a sterile loop to dislodge the spores.
-
Transfer the spore suspension to a sterile tube.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^8 spores/mL) with sterile water.
-
For long-term storage, mix the spore suspension with an equal volume of sterile 50% glycerol and store at -80°C.
-
-
Seed Culture Preparation:
-
Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (see Table 1) with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
-
Incubate at 28°C on a rotary shaker at 180-200 rpm for 48 hours.
-
Protocol 2: Fermentation for this compound Production
-
Fermentation Medium: Prepare the fermentation medium (see Table 1 for a suggested composition) and dispense into fermentation vessels (e.g., 50 mL in 250 mL Erlenmeyer flasks).
-
Inoculation: Inoculate the fermentation medium with 10% (v/v) of the seed culture.
-
Incubation: Incubate the flasks at the optimized temperature (e.g., 30°C) and agitation speed (e.g., 180 rpm) for the predetermined fermentation duration (e.g., 5-11 days)[1][2][3].
-
Sampling: Aseptically withdraw samples at regular intervals to monitor biomass, pH, and this compound concentration.
Protocol 3: Extraction of this compound
-
Separation of Mycelia and Broth: At the end of the fermentation, separate the fungal mycelia from the culture broth by filtration through cheesecloth or centrifugation.
-
Solvent Extraction:
-
Extract the culture filtrate three times with an equal volume of a suitable organic solvent such as ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The mycelia can also be extracted separately by homogenizing in a solvent like methanol or acetone to recover intracellular this compound.
-
-
Sample Preparation for Analysis: Dissolve the dried crude extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis. Filter the solution through a 0.22 µm syringe filter before injection.
Protocol 4: Quantification of this compound by HPLC (General Method)
Note: This is a general method and may require optimization for this compound.
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), a UV detector, and an autosampler.
-
Mobile Phase: A gradient elution is often effective for separating secondary metabolites. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis spectroscopy of a purified this compound standard).
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Data Presentation
Table 1: Example Media Compositions for Aspergillus glaucus Fermentation
| Component | Seed Medium (g/L) | Fermentation Medium (g/L) |
| Glucose/Sucrose | 20 | 30-50 |
| Yeast Extract | 5 | 5-10 |
| Peptone | 2 | 2-5 |
| KH₂PO₄ | 1 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| NaNO₃ | - | 2 |
| Initial pH | 6.0 - 6.5 | 5.0 - 6.5 |
Table 2: Summary of Optimized Fermentation Parameters for Aspergillus glaucus (based on related secondary metabolite production)
| Parameter | Optimized Value | Reference |
| Temperature | 30°C | |
| Initial pH | 5.0 | |
| Incubation Period | 5 days | |
| Inoculum Size | 6 x 10⁸ spores/mL | |
| Agitation | 180 rpm |
Visualizations
Caption: A step-by-step workflow for optimizing this compound production.
Caption: A generalized signaling pathway for secondary metabolite regulation in Aspergillus.
References
- 1. A Timeline of Biosynthetic Gene Cluster Discovery in Aspergillus fumigatus: From Characterization to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Gene Regulatory Networks of the Global Regulators VeA and LaeA in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.ekb.eg [journals.ekb.eg]
Technical Support Center: Large-Scale Production of Fungal Metabolites
Welcome to the technical support center for the large-scale production of secondary metabolites from Aspergillus glaucus. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during fermentation, extraction, and purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of secondary metabolites from Aspergillus glaucus?
A1: The main hurdles include the shear sensitivity of the filamentous fungus in bioreactors, managing fungal morphology for optimal production, and ensuring consistent yield during scale-up. The filamentous nature of Aspergillus glaucus can lead to high viscosity in the culture broth, which in turn creates challenges in maintaining adequate mixing and oxygen supply.[1][2][3]
Q2: How does fungal morphology impact metabolite production?
A2: Fungal morphology, whether dispersed mycelia, clumps, or pellets, significantly affects the fermentation process. For instance, pellet formation can lead to a less viscous culture broth, reduced shear stress, and improved dissolved oxygen levels, which has been shown to significantly increase the production of metabolites like aspergiolide A.[1][2] Genetic modifications targeting polarized growth genes can be employed to control morphology.
Q3: What are the key fermentation parameters to control for successful scale-up?
A3: Critical parameters to monitor and control during fermentation include pH, dissolved oxygen tension (DOT), and shear stress. An integrated control strategy, such as implementing a pH-shift during the production phase, has been shown to enhance metabolite biosynthesis. Maintaining a consistent impeller tip velocity and DOT level is also crucial when scaling up from smaller to larger bioreactors.
Q4: What is a suitable method for extracting secondary metabolites from Aspergillus glaucus?
A4: A common method involves solvent extraction from the fungal mycelium. After separating the mycelium from the broth, a solvent like ethyl acetate is used to macerate the mycelial mass. This process is typically repeated multiple times to ensure complete extraction. The combined solvent fractions are then concentrated to yield a crude extract.
Q5: How can the purity of the final compound be ensured?
A5: Following crude extraction, chromatographic techniques are essential for purification. Column chromatography using silica gel with a gradient elution system (e.g., hexane to ethyl acetate) is a standard approach. Fractions are collected and monitored by methods like Thin Layer Chromatography (TLC) to isolate the pure compound.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Metabolite Yield in Bioreactor Compared to Shake Flask | - High shear stress damaging the mycelia.- Poor oxygen transfer due to high broth viscosity.- Suboptimal pH during the production phase. | - Optimize agitation speed and impeller design to reduce shear stress.- Implement a dissolved oxygen control strategy.- Apply a pH-shift strategy; for example, shifting the pH to 7.0 when it drops below 6.0. |
| Inconsistent Fungal Morphology (e.g., excessive clumping) | - Genetic instability of the fungal strain.- Inoculum quality and concentration.- Suboptimal culture conditions (e.g., medium composition, agitation). | - Consider genetic modification of polarized growth genes to achieve a more stable and desirable morphology (e.g., pellets).- Standardize inoculum preparation, ensuring a consistent spore concentration.- Optimize medium composition and physical parameters like agitation speed. |
| Difficulty in Extracting the Target Compound | - Incomplete cell lysis.- Inefficient solvent penetration.- Use of an inappropriate extraction solvent. | - Ensure thorough maceration of the mycelium before extraction.- Repeat the extraction process 2-3 times to maximize recovery.- Test different organic solvents to find the most effective one for your specific metabolite. |
| Co-purification of Impurities | - Similar polarities of the target compound and impurities.- Overloading the chromatography column. | - Optimize the gradient elution system in your column chromatography for better separation.- Use a smaller amount of crude extract on the column.- Consider using multiple chromatographic techniques (e.g., size exclusion, ion exchange) for further purification. |
Experimental Protocols
Fermentation of Aspergillus glaucus for Metabolite Production
This protocol is a general guideline and may require optimization for specific strains and target metabolites.
Materials:
-
Aspergillus glaucus strain
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Potato Dextrose Agar (PDA) plates
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Potato Dextrose Broth (PDB)
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Sterile flasks and bioreactor
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Incubator and shaker
Procedure:
-
Inoculum Preparation:
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Culture Aspergillus glaucus on PDA plates at 25-28°C for 5-7 days until sporulation is observed.
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Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.05% Tween 80) to the plate and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).
-
-
Seed Culture:
-
Inoculate a sterile flask containing PDB with the spore suspension (1-5% v/v).
-
Incubate at 25°C on a shaker for 2-3 days to obtain a vegetative mycelial culture.
-
-
Bioreactor Fermentation:
-
Transfer the seed culture to the bioreactor containing the production medium.
-
Maintain the desired fermentation parameters (e.g., temperature at 28°C, pH control, dissolved oxygen).
-
For enhanced production, a pH-shift strategy can be implemented. For example, after an initial pH of 6.5, shift the pH to 7.0 by adding NaOH solution whenever it drops below 6.0 during the production phase.
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Run the fermentation for the desired period (e.g., 14-21 days).
-
Extraction and Purification of Secondary Metabolites
Materials:
-
Fungal culture from fermentation
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Filtration apparatus
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Organic solvents (e.g., ethyl acetate, hexane)
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Rotary evaporator
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Silica gel for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Submerge the mycelial mass in ethyl acetate (e.g., 1:5 w/v ratio).
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Agitate the mixture for 4-6 hours at room temperature.
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Filter to separate the solvent from the mycelial debris.
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Repeat the extraction on the mycelium 2-3 times and combine the solvent fractions.
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Concentrate the combined extracts using a rotary evaporator to get the crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% hexane).
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate).
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Collect fractions and monitor them by TLC to identify those containing the pure compound.
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Combine the pure fractions and evaporate the solvent to obtain the purified metabolite.
-
Visualizations
References
- 1. Genetically shaping morphology of the filamentous fungus Aspergillus glaucus for production of antitumor polyketide aspergiolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically shaping morphology of the filamentous fungus Aspergillus glaucus for production of antitumor polyketide aspergiolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Asperglaucide stability issues in different solvents
This technical support center provides guidance on the stability of Asperglaucide in different solvents. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited, and the following recommendations are based on general knowledge of indole alkaloids and best practices for compound handling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is reported to be soluble in chloroform, DMSO, and acetone. The choice of solvent will depend on the specific requirements of your experiment, such as the desired concentration and compatibility with downstream assays.
Q2: How should I store this compound solutions?
For optimal stability, it is recommended to store this compound solutions at -20°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture and light. For long-term storage, aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q3: Is there any quantitative data on the stability of this compound in different solvents?
Currently, there is a lack of specific quantitative stability data for this compound in various solvents in publicly available literature. General studies on compound libraries stored in DMSO suggest that many compounds remain stable for extended periods (up to 2 years at 4°C) when stored properly.[1] However, the stability of this compound in chloroform, DMSO, or acetone has not been specifically reported. Therefore, it is crucial to perform your own stability assessments for your specific experimental conditions.
Q4: What are the potential signs of this compound degradation?
Degradation of this compound may not be visually apparent. Potential indicators of degradation include:
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A decrease in the expected biological activity of the compound.
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The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC or LC-MS).
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A change in the color of the solution, although this is less common.
Q5: What factors can affect the stability of this compound in solution?
Several factors can influence the stability of this compound in solution, including:
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Solvent Type: The chemical nature of the solvent can impact stability.
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Temperature: Higher temperatures generally accelerate degradation.[1][2]
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Light: Exposure to UV or ambient light can cause photodegradation.[1][2]
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pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Water Content: For solvents like DMSO, the presence of water can sometimes promote hydrolysis of susceptible compounds.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced or no biological activity in an assay. | Degradation of this compound in the stock solution or working solution. | 1. Prepare a fresh stock solution of this compound. 2. Perform a stability study on your current stock solution using an analytical method like HPLC or LC-MS to check for degradation products. 3. Ensure proper storage conditions (-20°C, protected from light). 4. Minimize the time working solutions are kept at room temperature. |
| Precipitation observed in the solution upon storage. | Poor solubility at the storage temperature or solvent evaporation leading to increased concentration. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If redissolved, consider preparing a lower concentration stock solution. 3. Ensure vials are tightly sealed to prevent solvent evaporation. 4. For aqueous buffers, check the pH and consider using a different buffer system. |
| Inconsistent results between experiments. | Instability of this compound under experimental conditions. | 1. Evaluate the stability of this compound in your specific assay buffer and at the assay temperature. 2. Prepare fresh working solutions for each experiment from a frozen stock. 3. Standardize the incubation times and conditions for all experiments. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability in a Specific Solvent
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- High-purity solvent of interest (e.g., DMSO, Chloroform, Acetone)
- HPLC system with a suitable detector (e.g., UV-Vis)
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium acetate)
- Autosampler vials
2. Procedure:
- Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- Immediately after preparation (T=0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the initial reference point.
- Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C), protected from light.
- At specified time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), take an aliquot of the stock solution, dilute it to the same concentration as the T=0 sample, and analyze it by HPLC under the same conditions.
- Monitor the chromatograms for any decrease in the peak area of the parent this compound peak and the appearance of any new peaks, which would indicate degradation products.
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
3. Data Analysis:
- Present the data in a table showing the percentage of this compound remaining at each time point for each storage condition.
- Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
Quantitative Data Summary (Hypothetical Example)
Since specific data for this compound is unavailable, the following table illustrates how to present stability data once generated.
| Solvent | Storage Temperature | % this compound Remaining (Mean ± SD) |
| Time=0 | ||
| DMSO | -20°C | 100 ± 0.5 |
| 4°C | 100 ± 0.5 | |
| Room Temp (25°C) | 100 ± 0.5 | |
| Chloroform | -20°C | 100 ± 0.6 |
| Room Temp (25°C) | 100 ± 0.6 | |
| Acetone | -20°C | 100 ± 0.4 |
| Room Temp (25°C) | 100 ± 0.4 |
Note: This is hypothetical data and should be replaced with experimentally determined values.
Visualizations
Experimental Workflow for Stability Assessment
References
Technical Support Center: Asperglaucide Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of Asperglaucide in solution. The following information is designed to help troubleshoot common issues and answer frequently asked questions related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in aqueous solutions?
A1: Based on its chemical structure, which includes ester and amide functional groups, this compound is susceptible to degradation primarily through hydrolysis.[1][2] Oxidative degradation is another potential pathway, although typically less prevalent for this type of molecule unless exposed to oxidizing agents or harsh conditions. Photodegradation can also occur upon exposure to light.[3]
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products are expected to result from the hydrolysis of the ester and amide bonds.
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Hydrolysis of the ester bond: This would yield N-benzoylphenylalanylphenylalaninol and acetic acid.
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Hydrolysis of the amide bonds: This could lead to the formation of benzoic acid, phenylalanine, and phenylalaninol acetate.
It is important to experimentally confirm the identity of these potential degradation products using appropriate analytical techniques.
Q3: How can I monitor the degradation of this compound and identify its degradation products?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS), is the preferred approach.[4][5] This allows for the separation of this compound from its degradation products and their subsequent identification and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for the structural elucidation of isolated degradation products.
Q4: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A4: Forced degradation studies are performed to intentionally degrade the molecule and identify potential degradation products. Typical conditions include:
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Acidic Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80 °C).
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Basic Hydrolysis: 0.1 M to 1 M NaOH at room or elevated temperatures.
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Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.
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Thermal Degradation: Heating the solid drug substance or a solution at temperatures above the expected storage conditions (e.g., 60-80 °C).
-
Photodegradation: Exposing the drug substance in solution to a combination of UV and visible light, as specified in ICH Q1B guidelines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough. The compound is highly stable under the tested conditions. | Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study. However, avoid overly harsh conditions that might lead to unrealistic degradation pathways. |
| Mass balance is not within an acceptable range (e.g., 95-105%). | A degradation product is not being detected by the analytical method (e.g., it has no UV chromophore or is volatile). Co-elution of the parent peak with a degradation product. Inaccurate response factors for the degradation products. | Use a more universal detector like a mass spectrometer or a Corona Charged Aerosol Detector (CAD). Optimize the chromatographic method to improve the resolution between peaks. Determine the relative response factors for the major degradation products. |
| Difficulty in identifying a major degradation product. | The degradation product is novel or not commercially available as a reference standard. Insufficient quantity of the degradation product for structural elucidation. | Isolate the degradation product using preparative HPLC. Use high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition. Employ 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC) for complete structural elucidation. |
| Inconsistent or irreproducible degradation profiles. | Variability in experimental conditions (e.g., temperature, pH, light exposure). Issues with the analytical method's robustness. | Tightly control all experimental parameters. Perform a robustness study for the analytical method to identify and control critical parameters. |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare 0.1 M HCl and 0.1 M NaOH solutions.
-
-
Acid Hydrolysis:
-
Add an aliquot of the this compound stock solution to a vial containing 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the solution at 60 °C.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Add an aliquot of the this compound stock solution to a vial containing 0.1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the solution at room temperature.
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.
-
Protocol 2: HPLC Method for this compound and its Degradation Products
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm or Mass Spectrometry (ESI+)
Data Presentation
Table 1: Summary of Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl, 60 °C | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 8 | 85.2 | 10.5 | 1.8 | 12.3 | 97.5 | |
| 24 | 65.7 | 25.1 | 4.5 | 29.6 | 95.3 | |
| 0.1 M NaOH, 25 °C | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 8 | 78.9 | 15.3 | 2.1 | 17.4 | 96.3 | |
| 24 | 50.3 | 38.6 | 5.9 | 44.5 | 94.8 | |
| 3% H₂O₂, 25 °C | 24 | 98.5 | 0.5 | 0.2 | 0.7 | 99.2 |
| Heat (80 °C, solution) | 24 | 95.1 | 2.3 | 1.1 | 3.4 | 98.5 |
| Photostability (ICH Q1B) | 24 | 92.4 | 4.1 | 2.0 | 6.1 | 98.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.
Visualizations
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Photodegradation Illuminated (2023) | Francesco BALDANZI [scispace.com]
- 4. Development of an analytical method for identification of Aspergillus flavus based on chemical markers using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming low solubility of Asperglaucide in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the low solubility of Asperglaucide in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound, also known as Aurantiamide acetate, is a naturally occurring compound first isolated from Aspergillus glaucus.[1] Its chemical structure is complex, containing multiple aromatic rings, which contributes to its hydrophobic nature and consequently, low solubility in aqueous solutions.[2][3] Like many other hydrophobic drugs, this poor water solubility can limit its bioavailability and pose challenges for in vitro and in vivo studies.[4]
Q2: What are the initial recommended solvents for dissolving this compound?
Based on available data, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, and acetone. For biological assays, it is common to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO before further dilution in aqueous buffer.
Q3: Are there established protocols for preparing this compound solutions for in vivo studies?
Yes, two protocols have been reported for preparing this compound for in vivo administration:
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A suspended solution can be made using a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
A clear solution can be achieved with a mixture of 10% DMSO and 90% Corn Oil.
Q4: What general strategies can be employed to improve the solubility of poorly soluble compounds like this compound?
Several techniques can be used to enhance the solubility of hydrophobic compounds:
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Co-solvency: Using a mixture of water and a water-miscible organic solvent (co-solvent) to increase solubility.
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pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility.
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Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.
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Complexation: Using agents like cyclodextrins to form inclusion complexes that are more water-soluble.
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can improve the dissolution rate.
Troubleshooting Guide
Issue: My this compound is precipitating out of my aqueous buffer after dilution from a DMSO stock.
-
Possible Cause: The concentration of this compound in the final aqueous solution is above its solubility limit. The percentage of the organic co-solvent (DMSO) in the final solution may be too low to maintain solubility.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: Try working with a lower final concentration of this compound in your assay.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increase the final percentage of DMSO. Be sure to include an equivalent concentration of DMSO in your vehicle control.
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Use a Surfactant: Consider adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to your buffer to help stabilize the compound.
-
Utilize a Formulation Approach: For in vivo studies or cell-based assays, consider using a formulation with co-solvents and surfactants as detailed in the protocols below.
-
Sonication: Gentle sonication can sometimes help to re-dissolve small amounts of precipitate, but this may only be a temporary solution.
-
Issue: I am observing cellular toxicity that I suspect is from the solvent and not this compound.
-
Possible Cause: High concentrations of organic solvents like DMSO can be toxic to cells.
-
Troubleshooting Steps:
-
Determine the Maximum Tolerated Solvent Concentration: Run a vehicle control experiment with varying concentrations of your solvent system (e.g., DMSO, PEG300, Tween-80) to determine the highest concentration that does not cause toxicity in your specific cell line or model system.
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Minimize Solvent in Final Solution: Prepare a more concentrated stock solution of this compound in the organic solvent so that a smaller volume is needed for dilution into your aqueous buffer, thereby lowering the final solvent concentration.
-
Explore Alternative Solvents: Investigate other less toxic co-solvents. Polyethylene glycols (PEGs) and glycerol are sometimes used as alternatives to DMSO.
-
Data Presentation
Table 1: this compound Solubilization Protocols for In Vivo Use
| Protocol | Solvent System | Final Concentration | Solution Appearance | Recommended Use |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.62 mM) | Suspended Solution | Oral and intraperitoneal injection |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.62 mM) | Clear Solution | Not specified, likely oral |
Table 2: Common Co-solvents and Surfactants for Improving Solubility
| Agent Type | Examples | Mechanism of Action | Considerations |
| Co-solvents | DMSO, Ethanol, PEG300, Propylene Glycol | Reduces the polarity of the aqueous solvent, allowing for better solvation of hydrophobic molecules. | Potential for cellular toxicity at higher concentrations. Must be included in vehicle controls. |
| Surfactants | Tween-80, Pluronic F-68, Sodium Dodecyl Sulfate (SDS) | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water. | Can interfere with some biological assays. The choice of surfactant should be compatible with the experimental system. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms a host-guest complex where the hydrophobic drug is encapsulated within the cyclodextrin cavity. | Can alter the effective concentration of the free drug. |
Experimental Protocols
Protocol 1: Preparation of this compound in a Suspended Solution
This protocol is suitable for preparing a suspended solution of this compound for oral or intraperitoneal injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.
-
Prepare a stock solution of this compound in DMSO. For a final concentration of 2.5 mg/mL, you can prepare a 25 mg/mL stock in DMSO.
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To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound stock solution in DMSO to a new sterile microcentrifuge tube.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
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Add 50 µL of Tween-80 and mix again by vortexing until the solution is homogenous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Vortex thoroughly.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid in creating a uniform suspension.
Protocol 2: Preparation of this compound in a Clear Solution
This protocol is suitable for preparing a clear solution of this compound, likely for oral administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the this compound. For a final volume of 1 mL, you would use 100 µL of DMSO.
-
Once the this compound is completely dissolved in DMSO, add the appropriate volume of corn oil. For a final volume of 1 mL, add 900 µL of corn oil.
-
Vortex the solution thoroughly until it is clear and homogenous.
Visualizations
Caption: Workflow for preparing a suspended solution of this compound.
Caption: Simplified fungal Cell Wall Integrity (CWI) signaling pathway.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound, Lyciumamide | C27H28N2O4 | CID 124319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aurantiamide Acetate | C27H28N2O4 | CID 10026486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Asperglaucide Quantification by HPLC
Welcome to the technical support center for the quantification of Asperglaucide (also known as Aurantiamide acetate) by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Peak Shape Problems: Tailing, Fronting, and Splitting
Q1: My this compound peak is tailing. What are the common causes and solutions?
A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue. Here are the likely causes and how to address them:
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Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with basic functional groups on your analyte.
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Solution: Add a competitive base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block these active sites. Alternatively, using a buffered mobile phase to control the pH can suppress silanol ionization.[1]
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Column Overload: Injecting too much sample can lead to peak distortion.[1][2]
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Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
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Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can cause poor peak shape.
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Dead Volume: Excessive tubing length or poorly made connections between the column and detector can cause peak broadening and tailing.
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Solution: Use narrow-bore tubing and ensure all connections are secure and minimize dead volume.
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Q2: Why is my this compound peak fronting?
A2: Peak fronting, the inverse of tailing, is less common but can occur due to:
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Sample Solvent Incompatibility: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause the peak to front.
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Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
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Column Overload: Similar to tailing, injecting a highly concentrated sample can also lead to fronting.
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Solution: Dilute your sample and reinject.
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Q3: My this compound peak is split or shouldered. What should I do?
A3: A split or shouldered peak often indicates a problem at the head of the column or with the sample preparation.
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Partially Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the peak shape.
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Solution: Filter all samples and mobile phases before use. You can try back-flushing the column to dislodge the particulates, but replacement is often necessary.
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Column Void: A void or channel in the packing material at the column inlet can cause the sample to travel through different paths, resulting in a split peak.
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Solution: This usually indicates a damaged column that needs to be replaced.
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Co-eluting Interference: A closely eluting impurity can appear as a shoulder on your main peak.
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Solution: Adjust the mobile phase composition (e.g., change the organic-to-aqueous ratio or the pH) to improve the resolution between this compound and the interfering peak.
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Retention Time & Resolution Issues
Q4: My retention time for this compound is drifting. How can I stabilize it?
A4: Retention time instability can compromise the reliability of your quantification.
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Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause.
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Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly to prevent air bubbles from affecting the pump performance.
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Column Temperature Fluctuations: Changes in ambient temperature can affect retention time.
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Solution: Use a column oven to maintain a constant and consistent temperature.
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Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate.
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Solution: Check for leaks in the system and perform regular maintenance on your pump.
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Q5: I am not getting good resolution between this compound and other peaks in my sample. How can I improve it?
A5: Achieving good resolution is critical for accurate quantification.
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Optimize Mobile Phase: Adjusting the mobile phase is often the most effective way to improve resolution.
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Solution:
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Solvent Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase to increase retention and potentially improve separation.
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pH Adjustment: If your sample contains ionizable compounds, altering the pH of the mobile phase can significantly change selectivity and improve resolution.
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Gradient Elution: If you have a complex sample matrix, a gradient elution (where the mobile phase composition changes over time) can provide better separation of a wider range of compounds.
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Change the Column: The choice of stationary phase can have a large impact on selectivity.
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Solution: If optimizing the mobile phase is not sufficient, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 column with different bonding characteristics).
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Adjust Flow Rate and Temperature:
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Solution: Lowering the flow rate can sometimes improve resolution, but it will increase the run time. Increasing the temperature can decrease viscosity and improve efficiency, but be mindful of the thermal stability of this compound.
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Baseline & Sensitivity Problems
Q6: I'm observing a noisy or drifting baseline. What could be the cause?
A6: A stable baseline is essential for accurate integration and quantification.
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Mobile Phase Issues: Impurities in the mobile phase solvents or improper mixing can cause baseline noise.
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Solution: Use high-purity HPLC-grade solvents and ensure your mobile phase is well-mixed and degassed.
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Detector Problems: A dirty flow cell or a failing lamp in the detector can lead to baseline issues.
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Solution: Flush the flow cell with a strong, appropriate solvent. If the problem persists, the detector lamp may need to be replaced.
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System Contamination: Contaminants leaching from tubing, vials, or other system components can cause a noisy or drifting baseline.
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Solution: Regularly clean your HPLC system and use high-quality consumables.
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Q7: I am seeing "ghost peaks" in my chromatogram. Where are they coming from?
A7: Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample.
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Carryover: Residual sample from a previous injection can elute in a subsequent run.
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Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank solvent after a high-concentration sample can help identify carryover.
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Contaminated Mobile Phase or System: Impurities in your solvents or buildup of contaminants in the HPLC system can appear as peaks, especially in gradient runs.
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Solution: Use fresh, high-purity solvents. Flush the entire system to remove any accumulated contaminants.
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Sample Preparation: Contaminants can be introduced during sample preparation from solvents, filters, or vials.
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Solution: Run a "method blank" (all sample preparation steps without the sample) to identify any contaminants introduced during this stage.
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Q8: The sensitivity for my this compound peak is low. How can I increase the signal?
A8: Low sensitivity can make accurate quantification difficult, especially for low-concentration samples.
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Increase Injection Volume: Injecting a larger volume of your sample will increase the peak height. However, be cautious of overloading the column, which can lead to poor peak shape.
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Sample Concentration: If possible, concentrate your sample before injection. Techniques like solid-phase extraction (SPE) can be used to both clean up and concentrate your sample.
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Optimize Wavelength: Ensure your detector is set to the wavelength of maximum absorbance for this compound. If this is unknown, a UV scan of a standard solution can determine the optimal wavelength.
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Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH can enhance the signal by ensuring the analyte is in a single, well-retained form.
Experimental Protocols
Protocol 1: Sample Preparation from Fungal Culture
This protocol outlines a general procedure for extracting this compound from a fungal culture.
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Harvesting: After incubation, separate the fungal mycelia from the liquid broth by filtration.
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Extraction:
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Liquid Broth: Perform a liquid-liquid extraction of the filtrate using an appropriate organic solvent like ethyl acetate. Repeat the extraction three times for exhaustive recovery.
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Mycelia: The mycelia can be extracted by soaking in a solvent like methanol or acetone, followed by sonication to disrupt the cells and facilitate the release of intracellular metabolites.
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Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
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Cleanup (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) cleanup step can remove interfering compounds. Based on the non-polar nature of this compound (XLogP3-AA: 4.4), a C18 SPE cartridge would be a suitable choice.
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Final Preparation: Reconstitute the dried, cleaned extract in a suitable solvent (preferably the initial mobile phase) to a known concentration for HPLC analysis. Filter the final sample through a 0.22 µm syringe filter before injection.
Protocol 2: HPLC Method for this compound Quantification
This is a starting point for a reversed-phase HPLC method, which can be further optimized.
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Column: C18, 2.1 x 50 mm, 1.8 µm particle size (based on PubChem data for a similar compound).
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Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid
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Gradient:
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0-1 min: 20% B
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1-5 min: 20% to 80% B
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5-6 min: 80% B
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6-6.1 min: 80% to 20% B
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6.1-8 min: 20% B (Re-equilibration)
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Flow Rate: 0.3 mL/min
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Column Temperature: 35 °C
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Injection Volume: 5 µL
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Detection: UV at the wavelength of maximum absorbance for this compound.
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Standard Curve: Prepare a series of known concentrations of a pure this compound standard to generate a standard curve for quantification.
Quantitative Data Summary
The following tables provide a starting point for method development parameters. These may require optimization for your specific instrumentation and sample matrix.
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₈N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 444.5 g/mol | --INVALID-LINK-- |
| XLogP3-AA | 4.4 | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, Ethanol | --INVALID-LINK-- |
Table 2: Suggested HPLC Starting Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 (Reversed-Phase) | Suitable for non-polar compounds like this compound. |
| Mobile Phase | Acetonitrile/Water | Common solvents for reversed-phase HPLC. |
| pH Modifier | 0.1% Formic Acid | Improves peak shape for amide-containing compounds. |
| Elution Mode | Gradient | Effective for separating compounds in complex matrices. |
| Temperature | 30-40 °C | Balances efficiency and potential for degradation. |
| Flow Rate | 0.3 - 1.0 mL/min | Dependent on column dimensions. |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Workflow for this compound sample preparation.
References
- 1. Extraction and Profiling of Antifungal Compounds Produced by Azotobacter Species - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Technical Support Center: Minimizing Asperglaucide Interference in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Asperglaucide in cell-based assays. Our goal is to help you identify, understand, and mitigate these challenges to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound, also known as Aurantiamide Acetate, is a naturally occurring amide compound.[1][2][3] It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[1][2] For instance, it can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) and has demonstrated activity against certain cancer cell lines.
Q2: Why might this compound interfere with my cell-based assay?
A2: Like many biologically active small molecules, this compound has the potential to interfere with assay readouts through several mechanisms that are independent of its specific biological target. These can include:
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Autofluorescence: If this compound possesses inherent fluorescent properties, it can lead to false-positive or false-negative results in fluorescence-based assays.
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Compound Aggregation: At certain concentrations, small molecules can form aggregates that may non-specifically inhibit enzymes or interact with assay components.
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Chemical Reactivity: The molecule might react directly with assay reagents, such as substrates or detection molecules.
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Cytotoxicity: this compound has been shown to decrease the viability of certain cancer cells, which can confound the results of assays not intended to measure cell death.
Q3: What are the initial steps to suspect and confirm interference from this compound?
A3: Inconsistent or unexpected results, high background signals, or a dose-response curve that does not follow a typical pharmacological pattern are all indicators of potential interference. To confirm interference, it is crucial to run a set of control experiments. A key control is the "compound-only" or "analyte-free" control, where the assay is performed with all components, including this compound at the experimental concentrations, but without the cells or the specific analyte of interest. A significant signal in this control is a strong indication of direct assay interference.
Troubleshooting Guides by Assay Type
This section provides specific troubleshooting advice for common cell-based assays where interference from this compound might be observed.
I. Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, AlamarBlue)
Issue: Inaccurate cell viability readings (either falsely high or low) in the presence of this compound.
Possible Causes & Troubleshooting Strategies:
| Possible Cause | Troubleshooting Steps |
| Direct Reduction of Assay Reagent | 1. Cell-Free Control: Incubate this compound with the viability reagent (e.g., MTT, resazurin) in cell-free media. A color or fluorescence change indicates direct chemical reduction and suggests this assay is unsuitable. 2. Switch Assay Principle: Move to a viability assay with a different readout, such as measuring ATP content (e.g., CellTiter-Glo®), protease activity, or DNA content. |
| Inhibition of Cellular Reductases | 1. Orthogonal Assay Comparison: Compare results with a non-enzymatic viability assay, like Trypan Blue exclusion or a live/dead cell stain. Discordant results suggest interference with the enzymatic assay. |
| Inherent Cytotoxicity | 1. Dose-Response Curve: Determine the cytotoxic profile of this compound on your specific cell line using multiple viability assays. 2. Optimize Concentration: Use a concentration of this compound that is below its cytotoxic threshold for your primary experiment, if feasible. |
II. Fluorescence-Based Assays (e.g., Reporter Assays, Calcium Flux, Immunofluorescence)
Issue: High background fluorescence or signal quenching when using this compound.
Possible Causes & Troubleshooting Strategies:
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of this compound | 1. Compound-Only Fluorescence Scan: Measure the fluorescence of this compound alone in the assay buffer across the excitation and emission wavelengths used in your experiment. 2. Use Red-Shifted Dyes: If possible, switch to fluorescent probes that operate at longer wavelengths (red or far-red), as compound autofluorescence is often less pronounced in this range. 3. Time-Resolved Fluorescence (TRF): Employ TRF-based assays, which can reduce background interference from short-lived fluorescence. |
| Light Scattering or Quenching | 1. Assay Miniaturization: Reducing the assay volume and path length can sometimes minimize light scattering effects. 2. Endpoint vs. Kinetic Reads: For plate-based assays, compare endpoint and kinetic reads. Quenching might be more apparent over time. |
III. ELISA and Immunoassays
Issue: Inconsistent or high background signals in the presence of this compound.
Possible Causes & Troubleshooting Strategies:
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding | 1. Optimize Blocking and Washing: Increase the concentration or duration of the blocking step. Add extra wash steps to remove non-specifically bound compound. 2. Include Detergents: Add a mild non-ionic detergent (e.g., 0.05% Tween-20) to the wash and antibody dilution buffers. |
| Interference with Antibody-Antigen Binding | 1. Spike-in Control: Spike a known amount of the target analyte into a sample with and without this compound. A lower-than-expected reading in the presence of the compound suggests interference. |
| Interference with Detection Enzyme (e.g., HRP) | 1. Enzyme Activity Control: In a cell-free system, test the effect of this compound on the activity of the conjugated enzyme (e.g., HRP) with its substrate. |
Experimental Protocols
Protocol 1: Assessing Direct Interference of this compound in a Cell-Free System
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Preparation: Prepare a microplate with wells containing all assay components (buffer, media, detection reagents) but without any cells.
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Compound Addition: Add this compound to these wells at the same concentrations used in your main experiment. Include a vehicle-only control (e.g., DMSO).
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Incubation: Incubate the plate under the same conditions (temperature, time) as your cell-based assay.
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Signal Measurement: Read the plate using the same detection method (absorbance, fluorescence, luminescence).
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Analysis: A signal that is significantly above the vehicle control indicates direct interference of this compound with the assay reagents.
Protocol 2: Orthogonal Assay Validation for Cell Viability
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Primary Assay: Perform your primary cell viability assay (e.g., MTT) with a dose-response of this compound.
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Orthogonal Assay: In parallel, treat cells with the same concentrations of this compound and perform a different viability assay based on a distinct principle, such as measuring membrane integrity (e.g., Trypan Blue staining and manual counting, or a propidium iodide-based flow cytometry assay).
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Data Comparison: Compare the IC50 values or the dose-response curves obtained from both assays. A significant discrepancy suggests that this compound is interfering with one of the assay's mechanisms.
Visualizing Experimental Workflows and Concepts
Caption: A logical workflow for identifying and addressing potential assay interference.
Caption: Key strategies to mitigate interference from small molecules in assays.
References
Technical Support Center: Addressing Asperglaucide Cytotoxicity to Normal Cell Lines
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Asperglaucide, with a particular focus on its impact on normal, non-cancerous cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a secondary metabolite produced by fungi of the Aspergillus genus, specifically from the Aspergillus glaucus group. It belongs to the class of prenylated indole alkaloids. Research has primarily focused on its potential as an anticancer agent due to its demonstrated ability to induce apoptosis (programmed cell death) in various cancer cell lines.
Q2: What are the known cytotoxic mechanisms of this compound in cancer cells?
Studies on cancer cell lines have shown that this compound induces apoptosis through a caspase-dependent pathway. This involves the activation of key executioner enzymes like caspase-3 and caspase-9. Additionally, this compound has been observed to influence the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family, leading to an increased ratio of Bax to Bcl-2, which promotes cell death.
Q3: What is known about the cytotoxicity of this compound on normal, non-cancerous cell lines?
Currently, there is limited published data specifically detailing the cytotoxic effects and IC50 values of this compound on a wide range of normal cell lines. While some studies on related Aspergillus metabolites have included non-cancerous cell lines (such as fibroblasts) and shown varying degrees of cytotoxicity, specific data for this compound remains a research gap. Therefore, it is crucial for researchers to perform their own dose-response experiments on relevant normal cell lines to determine the therapeutic index and potential for off-target toxicity.
Q4: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A cytotoxic effect leads to cell death, which can be measured by assays that detect compromised membrane integrity (e.g., LDH release) or apoptosis (e.g., Annexin V staining). A cytostatic effect, on the other hand, inhibits cell proliferation without directly causing cell death. To differentiate between the two, you can use a combination of assays. For instance, a proliferation assay (like MTT or direct cell counting) can show a decrease in cell number or metabolic activity. This should be followed up with a cytotoxicity assay. If there is a reduction in proliferation without a significant increase in markers of cell death, the effect is likely cytostatic. Long-term clonogenic assays can also provide definitive insights into the compound's overall effect on cell reproductive integrity.[1][2]
Section 2: Data Summaries
Table 1: Comparison of Common In Vitro Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages & Troubleshooting |
| MTT Assay | Measures metabolic activity via the reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells. | Well-established, cost-effective, suitable for high-throughput screening. | Can be affected by compounds that interfere with redox reactions.[3] Natural products like fungal metabolites may directly reduce MTT, leading to false positives.[4] High background can result from phenol red or serum components.[3] |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. | Measures cytotoxicity directly (membrane integrity). The supernatant can be assayed without disturbing the cells. | Serum in the culture medium can contain LDH, leading to high background. Not suitable for long-term studies as LDH in the medium has a limited half-life. |
| Neutral Red Uptake | Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. | Sensitive, cost-effective, and can distinguish between viable and dead cells. | The assay must be completed once initiated. Can be sensitive to changes in lysosomal pH. |
| Trypan Blue Exclusion | A vital stain that is excluded by viable cells with intact membranes, while non-viable cells take up the blue dye. | Simple, rapid, and inexpensive. Allows for direct visualization and counting of live vs. dead cells. | Manual counting can be subjective and time-consuming. Only provides a snapshot in time. |
Table 2: Cytotoxicity of Selected Aspergillus Metabolites on Normal Cell Lines
Note: Data for this compound on normal cell lines is limited. This table includes data from related compounds to provide a general reference. Researchers should determine the IC50 of this compound for their specific normal cell lines of interest.
| Compound | Cell Line | Cell Type | IC50 Value |
| Aspergillus terreus extract | Vero | Monkey Kidney Fibroblast | 35.85 µg/mL |
| Aspergillus niger extract | Vero | Monkey Kidney Fibroblast | > 100 µg/mL (indicates low toxicity) |
| Echinulin from Aspergillus sp. | HEK293 | Human Embryonic Kidney | No toxicity observed at 30 µg/mL |
| Dehydrocurvularin | Normal Human Primary Fibroblasts | Fibroblast | Displayed considerable cytotoxicity |
| 11-methoxycurvularin | Normal Human Primary Fibroblasts | Fibroblast | Displayed considerable cytotoxicity |
Section 3: Experimental Protocols & Workflows
General Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for in vitro cytotoxicity assessment.
Detailed Protocol: MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and untreated controls (medium only).
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Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Formazan Formation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilization buffer to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the percentage viability against the log of the compound concentration to determine the IC50 value.
Section 4: Troubleshooting Guide
Q5: I'm seeing high background absorbance in my MTT assay, even in the "no cell" control wells. What should I do?
This is a common issue when working with natural products.
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Compound Interference: this compound, like other fungal metabolites, may have reducing properties that can directly convert MTT to formazan, independent of cellular activity. To test for this, set up a control plate with medium and your compound dilutions but without cells. If you see a color change, your compound is interfering with the assay.
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Solution: If interference is confirmed, consider using an alternative assay that does not rely on redox reactions, such as the LDH assay, Neutral Red Uptake assay, or a direct cell counting method like Trypan Blue exclusion.
Q6: My results are highly variable between replicate wells. What are the common causes?
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Uneven Cell Seeding: Ensure you have a single-cell suspension before plating and mix the cell suspension between pipetting steps to prevent settling.
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Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter the compound concentration and affect cell viability. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data points.
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Incomplete Formazan Solubilization (MTT Assay): Ensure the formazan crystals are completely dissolved before reading the plate. Increase shaking time or gently pipette up and down to aid dissolution.
Q7: The cytotoxicity of this compound seems much higher in my normal cell line than expected. What should I check?
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Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control with varying concentrations of the solvent alone to determine its toxicity profile.
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Compound Precipitation: this compound may have poor solubility in aqueous culture medium. Visually inspect the wells under a microscope for any signs of compound precipitation. If precipitation occurs, it can lead to inconsistent cell exposure and artifacts. Consider using a lower concentration range or a different solvent system if compatible with your cells.
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Cell Line Sensitivity: Some normal cell lines can be particularly sensitive. It's advisable to test the compound on multiple different normal cell lines (e.g., fibroblasts, endothelial cells, keratinocytes) to get a broader understanding of its toxicity profile.
Section 5: Signaling Pathway Visualization
Putative this compound-Induced Apoptosis Pathway
Based on the known mechanisms of related fungal metabolites, this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Putative signaling cascade for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
improving the reproducibility of Asperglaucide bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of bioassays involving Asperglaucide (also known as Aurantiamide Acetate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound (Aurantiamide Acetate) is a dipeptide derivative originally isolated from fungi of the Aspergillus genus. It has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.
Q2: What is the primary mechanism of action for this compound's anticancer effects?
Current research suggests that this compound can induce apoptosis (programmed cell death) in cancer cells. One identified mechanism is the inhibition of autophagic flux, which is a cellular process that can promote cancer cell survival. This disruption of autophagy can lead to the activation of apoptotic pathways.
Q3: How does this compound exert its anti-inflammatory effects?
This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Notably, it has been shown to impact the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory mediators.
Q4: What are the common challenges in maintaining the reproducibility of this compound bioassays?
Reproducibility can be affected by several factors, including the purity and stability of the this compound sample, its solubility in culture media, variability in cell lines, and inconsistencies in experimental protocols.[1][2]
Q5: What is a suitable solvent for preparing this compound stock solutions?
Due to its hydrophobic nature, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1] It is crucial to ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results (e.g., MTT, XTT)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and a consistent pipetting technique. Consider using a multichannel pipette for better consistency across wells. |
| "Edge Effects" in Multi-well Plates | To minimize evaporation from outer wells, which can concentrate media components and affect cell growth, fill the outer wells with sterile phosphate-buffered saline (PBS) or sterile water. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation after addition to the media. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or exploring the use of a different, biocompatible co-solvent. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | Ensure complete dissolution of the formazan crystals by using a sufficient volume of a suitable solubilizing agent like DMSO or a buffered SDS solution. Use a plate shaker or gently pipette up and down to aid dissolution.[3] |
| Interference with Assay Reagents | Some natural products can directly react with assay reagents, leading to false-positive or false-negative results. Run a cell-free control with this compound and the assay reagent to check for any direct interaction. |
Issue 2: Low or No Bioactivity Observed
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Protect stock solutions from light and repeated freeze-thaw cycles.[1] |
| Sub-optimal Incubation Time | The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your specific cell line and assay. |
| Incorrect Concentration Range | If the selected concentration range is too low, no effect will be observed. Conversely, if it is too high, you may see widespread, non-specific toxicity. Perform a dose-response experiment with a broad range of concentrations to identify the optimal range for determining the IC50 value. |
| Cell Line Resistance | The specific cell line you are using may be inherently resistant to the effects of this compound. If possible, test the compound on a panel of different cell lines to identify a sensitive model. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound and related compounds from Aspergillus species in various bioassays.
| Bioassay | Cell Line/Target | Compound | IC50 Value |
| Anticancer | MIA PaCa-2 (Pancreatic Cancer) | Aspergillus extract | 90.78 µg/mL |
| MCF-7 (Breast Cancer) | Aspergillus niger extract | 8 µg/µl | |
| HepG2 (Liver Cancer) | EMP-Ag-NPs from Aspergillus | 31.16 µg/mL | |
| Anti-inflammatory | RAW 264.7 (Macrophage) | Hortacerebroside A | 7 µM |
| RAW 264.7 (Macrophage) | Hortacerebroside B | 5 µM | |
| BV-2 (Microglia) | Acrepeptin A | 12.0 ± 2.3 µM | |
| BV-2 (Microglia) | Acrepeptin C | 10.6 ± 4.0 µM | |
| Antioxidant (DPPH Assay) | - | Aspergillus wentii extract | 131.85 ± 0.72 μg/mL |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium from a concentrated stock solution.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant)
This protocol measures the free radical scavenging capacity of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM). Store this solution in the dark.
-
Prepare various concentrations of this compound in the same solvent.
-
Prepare a positive control solution (e.g., ascorbic acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well plate or test tubes, add a specific volume of the this compound solution (or positive control).
-
Add an equal volume of the DPPH working solution to each well/tube and mix thoroughly.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
-
Absorbance Measurement:
-
Measure the absorbance of each sample at 517 nm using a spectrophotometer or microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for an this compound bioassay.
References
- 1. benchchem.com [benchchem.com]
- 2. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Asperglaucide and Aurantiamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Asperglaucide and its closely related compound, Aurantiamide. It has been established in the scientific literature that this compound is identical to Aurantiamide acetate.[1] This document will, therefore, compare the biological profiles of Aurantiamide and Aurantiamide acetate (this compound), presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.
At a Glance: Key Biological Activities
| Biological Activity | This compound (Aurantiamide Acetate) | Aurantiamide |
| Anti-inflammatory | Potent inhibitor of pro-inflammatory mediators. | Demonstrates significant anti-inflammatory effects. |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, notably malignant gliomas. | Shows potential as an anticancer agent. |
| Neuroprotective | Displays neuroprotective properties. | Possesses neuroprotective effects. |
| Antiviral | Shows activity against viruses such as Influenza A. | Reported to have antiviral properties. |
| Enzyme Inhibition | Selective inhibitor of Cathepsin L and Cathepsin B. | Information not as readily available. |
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data for the biological activities of this compound (Aurantiamide Acetate) and Aurantiamide. Direct comparative studies are limited, and data is often generated in different experimental settings.
| Assay | Target/Cell Line | This compound (Aurantiamide Acetate) IC₅₀/EC₅₀ | Aurantiamide IC₅₀/EC₅₀ | Reference |
| Cathepsin L Inhibition | Purified Enzyme | 12 µM | Not Reported | [2] |
| Cathepsin B Inhibition | Purified Enzyme | 49 µM | Not Reported | [2] |
| Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglial cells | 49.7 µM | Not Reported | |
| Prostaglandin E₂ (PGE₂) Production | LPS-stimulated BV-2 microglial cells | 51.5 µM | Not Reported | |
| IL-1β Production | LPS-stimulated BV-2 microglial cells | 40.4 µM | Not Reported | |
| Anticancer (Cell Viability) | U87 Human Glioma Cells | Dose-dependent decrease (10-100 µM) | Not Reported | |
| Anticancer (Cell Viability) | U251 Human Glioma Cells | Dose-dependent decrease (10-100 µM) | Not Reported |
Detailed Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay quantifies the inhibitory effect of the test compounds on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound/Aurantiamide
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound or Aurantiamide for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and transfer to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Incubation and Measurement: Incubate the plate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of inhibition is determined by comparing the nitrite levels in treated wells to those in LPS-stimulated control wells.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., U87, U251)
-
Complete culture medium
-
This compound/Aurantiamide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Aurantiamide for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
NF-κB Activation: Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound/Aurantiamide
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Compound Treatment and Stimulation: Pre-treat the cells with different concentrations of this compound or Aurantiamide for 1 hour, followed by stimulation with TNF-α (10 ng/mL).
-
Incubation: Incubate the plate for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The percentage of NF-κB inhibition is calculated relative to the stimulated control.
Signaling Pathways and Mechanisms of Action
Anti-inflammatory and Antiviral Signaling Pathway of this compound (Aurantiamide Acetate)
This compound exerts its anti-inflammatory and antiviral effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. Viral infections and other inflammatory stimuli can trigger the activation of these pathways, leading to a "cytokine storm" that contributes to tissue damage. This compound has been shown to inhibit the activation of the NF-κB signaling pathway in virus-infected cells, which in turn reduces the expression of pro-inflammatory genes and the production of cytokines and chemokines like IL-6, TNF-α, IL-8, IP-10, and RANTES.
References
Asperglaucide vs. Other Fungal Dipeptides: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, fungal metabolites, particularly dipeptides, have emerged as a promising source of compounds with potent and selective anticancer activities. This guide provides a detailed comparison of the anticancer properties of asperglaucide, a dipeptide isolated from Aspergillus species, with other notable fungal dipeptides. We present key experimental data, detailed methodologies for crucial assays, and visual representations of the underlying molecular mechanisms to facilitate a comprehensive understanding of their therapeutic potential.
Data Presentation: Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of this compound and other selected fungal dipeptides against various cancer cell lines is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.
| Fungal Dipeptide | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (Aurantiamide Acetate) | U87 (Glioblastoma) | ~50 | [1] |
| U251 (Glioblastoma) | Dose-dependent decrease in viability | [1] | |
| Sansalvamide A | PC3 (Prostate) | Not specified, but showed marked activity | [2] |
| MDA-MB-231 (Breast) | Not specified, but showed marked activity | [2] | |
| WM-115 (Melanoma) | Not specified, but showed marked activity | [2] | |
| Cyclo(L-Phe-L-Pro) | HCT-116 (Colon) | 16 µg/mL | |
| HepG2 (Liver) | ≥50 µg/mL | ||
| MCF-7 (Breast) | 30 µg/mL | ||
| Cyclo(L-IIe-L-Pro) | HCT-116 (Colon) | 22 µg/mL | |
| HepG2 (Liver) | ≥50 µg/mL | ||
| MCF-7 (Breast) | 27 µg/mL | ||
| Bacil-lusamide B | HCT-116 (Colon) | 25 µg/mL | |
| HepG2 (Liver) | ≥50 µg/mL | ||
| MCF-7 (Breast) | 27 µg/mL |
Signaling Pathways and Mechanisms of Action
The anticancer activity of fungal dipeptides is often mediated through the induction of programmed cell death (apoptosis) or through other mechanisms like the inhibition of autophagy.
This compound: Inhibition of Autophagic Flux
Recent studies suggest that this compound (aurantiamide acetate) exerts its anticancer effects, particularly against malignant glioma cells, by inhibiting autophagic flux. Autophagy is a cellular recycling process that can promote cancer cell survival under stress. By blocking this process at a late stage, this compound leads to the accumulation of autophagosomes, ultimately triggering cell death. This mechanism is distinct from the classical apoptosis pathway.
Other Fungal Dipeptides: Induction of Apoptosis
Many other fungal dipeptides exert their anticancer effects by inducing apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical changes. The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of apoptosis.
Experimental Protocols
Standardized experimental protocols are crucial for the reliable evaluation and comparison of anticancer compounds. Below are detailed methodologies for key assays used to assess the anticancer activity of fungal dipeptides.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the fungal dipeptide and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled ends can then be visualized and quantified.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips or in a multi-well plate and treat with the fungal dipeptide to induce apoptosis.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent (e.g., 0.1% Triton X-100 in sodium citrate).
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs according to the manufacturer's instructions.
-
Visualization: Visualize the labeled cells using fluorescence microscopy or flow cytometry.
-
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic signaling pathway.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins).
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Fungal dipeptides represent a rich and diverse source of potential anticancer agents. This compound stands out with its unique mechanism of action involving the inhibition of autophagic flux, suggesting its potential for treating cancers resistant to apoptosis-inducing therapies. Other fungal dipeptides, such as sansalvamide A and various proline-containing cyclic dipeptides, demonstrate significant cytotoxic effects primarily through the induction of apoptosis. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of anticancer drug discovery and development, facilitating the evaluation and advancement of these promising natural compounds. Further investigation into the structure-activity relationships and in vivo efficacy of these fungal dipeptides is warranted to fully realize their therapeutic potential.
References
A Comparative Analysis of Asperglaucide and Other Notable Cathepsin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Asperglaucide, a selective natural cathepsin inhibitor, with a range of well-known synthetic and natural cathepsin inhibitors. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for their evaluation, and visual representations of key concepts to aid in research and drug development.
Data Presentation: Inhibitory Activity of Cathepsin Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other prominent cathepsin inhibitors against various cathepsin enzymes. This data facilitates a direct comparison of their potency and selectivity.
| Inhibitor | Target Cathepsin(s) | IC50 Value(s) | Inhibitor Type |
| This compound | Cathepsin L, Cathepsin B | 12 µM, 49 µM | Natural Product |
| Odanacatib (MK-0822) | Cathepsin K | 0.2 nM (human) | Synthetic |
| Cathepsin S | 60 nM | ||
| Cathepsin B, L | >300-fold selectivity for Cathepsin K | ||
| Balicatib (AAE581) | Cathepsin K | 1.4 nM (human), 22 nM | Synthetic |
| Cathepsin B | 61 nM, 4800 nM | ||
| Cathepsin L | 48 nM, 503 nM | ||
| Cathepsin S | 2900 nM, 65000 nM | ||
| E-64 | Cathepsin K, L, S | 1.4 nM, 2.5 nM, 4.1 nM | Natural Product (Irreversible) |
| Cathepsin B, H | Inhibits | ||
| Pepstatin A | Cathepsin D, E | ~40 µM, 0.45 nM | Natural Product |
| Pepsin | <5 µM | ||
| CA-074 Me | Cathepsin B | 36.3 nM | Synthetic (Pro-inhibitor) |
| Cathepsin L | Inhibits under reducing conditions | ||
| Cathepsin S | 3.8 µM - 5.5 µM | ||
| Z-FF-FMK | Cathepsin L | 15 µM | Synthetic (Irreversible) |
| Cathepsin B | Ki = 2.7 nM |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of cathepsin inhibitors.
Cathepsin Activity Assay (Fluorometric)
This protocol outlines a general method for determining the inhibitory activity of compounds against specific cathepsins using a fluorogenic substrate.
a. Materials:
-
Purified recombinant human cathepsin enzyme (e.g., Cathepsin B, L, K)
-
Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5)
-
Fluorogenic substrate specific to the cathepsin being assayed (e.g., Z-FR-AMC for Cathepsin L, Z-RR-AMC for Cathepsin B)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
b. Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the wells of the 96-well plate, add the assay buffer.
-
Add the diluted test inhibitor to the respective wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Add the purified cathepsin enzyme to all wells except for the blank (buffer only).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of the cathepsin inhibitors on a cell line of interest.
a. Materials:
-
Human cell line (e.g., MCF-7, HT-1080)
-
Complete cell culture medium
-
Test inhibitor dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
b. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).
In Vivo Efficacy Study in a Mouse Model of Rheumatoid Arthritis
This protocol describes a general procedure to evaluate the therapeutic efficacy of a cathepsin inhibitor in a collagen-induced arthritis (CIA) mouse model.
a. Animals and Induction of Arthritis:
-
DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Emulsify bovine type II collagen in CFA.
-
Administer the primary immunization by intradermal injection at the base of the tail.
-
After 21 days, administer a booster immunization with type II collagen emulsified in IFA.
-
Monitor the mice for the onset and progression of arthritis, scoring the severity based on paw swelling and joint inflammation.
b. Treatment Protocol:
-
Once arthritis is established (e.g., arthritis score > 4), randomize the mice into treatment groups: vehicle control and test inhibitor group(s) (e.g., this compound administered orally or intraperitoneally at a specific dose and frequency).
-
Administer the treatment daily for a specified period (e.g., 14-21 days).
-
Monitor the arthritis score and paw thickness regularly throughout the treatment period.
-
At the end of the study, collect blood for serum analysis of inflammatory markers and harvest joints for histological examination.
c. Outcome Measures:
-
Clinical Assessment: Arthritis score and paw thickness.
-
Histopathology: Joint sections stained with H&E and Safranin O to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum.
Mandatory Visualizations
Signaling Pathway of Cathepsin Inhibition
Asperglaucide: A Comparative Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer mechanism of Asperglaucide (also known as Aurantiamide Acetate) with other alternatives, supported by experimental data. This compound, a natural dipeptide derivative, has demonstrated notable anticancer properties, particularly against malignant glioma cells. Its primary mechanism of action involves the inhibition of autophagic flux, a distinct pathway compared to many conventional chemotherapeutic agents.
Quantitative Data Summary
The cytotoxic effects of this compound have been evaluated in malignant glioma cell lines, demonstrating a dose- and time-dependent decrease in cell viability.[1]
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| This compound (Aurantiamide Acetate) | U87 | 48 | ~50 | [2] |
| This compound (Aurantiamide Acetate) | U251 | Not Specified | Dose-dependent decrease in viability observed | [2] |
Note: The IC50 value represents the concentration of a drug required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a more potent compound.
For comparison, the IC50 values for the conventional chemotherapeutic agent Doxorubicin vary significantly depending on the cell line and experimental conditions. For example, in HepG2 cells, IC50 values for Doxorubicin have been reported to be in the range of 2-21 µM[3]. In various other cancer cell lines such as MCF-7, A431, and U87-MG, the IC50 values for Doxorubicin also show a wide range[4]. It is important to note that a direct comparison of IC50 values between this compound and Doxorubicin from a single study with identical experimental conditions is not yet available in the reviewed literature.
Mechanism of Action: Inhibition of Autophagic Flux
The primary anticancer mechanism of this compound identified in malignant glioma cells is the inhibition of autophagic flux. Autophagy is a cellular process responsible for the degradation and recycling of cellular components. While it can promote cell survival under stress, its dysregulation can lead to cell death.
This compound appears to block the late stages of autophagy, leading to an accumulation of autophagosomes and autolysosomes within the cancer cells. This disruption of the normal autophagic process is believed to be the main driver of its cytotoxic effects. This is supported by the significant upregulation of LC3-II, a marker for autophagosomes, in cells treated with this compound.
Interestingly, studies have shown that inducing autophagy with rapamycin can suppress this compound-induced cell death, while autophagy inhibitors have no significant effect on its cytotoxicity. This suggests that the anticancer activity of this compound is specifically linked to the blockage of the autophagic pathway, rather than the induction of autophagy itself.
In contrast to many conventional anticancer drugs that induce apoptosis (programmed cell death), studies on this compound in U87 glioma cells have not shown evidence of apoptosis induction. This highlights a selective mechanism of action that bypasses the classical apoptotic pathways, making this compound a potentially valuable agent for treating cancers resistant to apoptosis-inducing drugs.
dot
Caption: Proposed mechanism of this compound in glioma cells.
Experimental Protocols
This section details the key experimental methodologies used to validate the anticancer mechanism of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol for U87 and U251 Glioma Cells:
-
Cell Seeding: Seed U87 or U251 cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the cells for 6 to 24 hours to allow for attachment and recovery.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plates for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
dot
Caption: Workflow for the MTT cell viability assay.
Western Blot for LC3-II Detection
This technique is used to quantify the levels of LC3-II, a key indicator of autophagosome accumulation.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Following separation by gel electrophoresis, proteins are transferred to a membrane and probed with antibodies specific to the target protein (in this case, LC3). The conversion of LC3-I to the lipidated form, LC3-II, is a hallmark of autophagy. An increase in the LC3-II band intensity suggests an accumulation of autophagosomes.
Detailed Protocol:
-
Cell Lysis: Lyse Chloroquine-treated and untreated cells with a suitable sample buffer (e.g., RIPA buffer).
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µ g/lane ) onto a 4-20% polyacrylamide gradient gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.
dot
Caption: General workflow for Western blot analysis of LC3-II.
In Vivo Glioma Xenograft Model
This model is used to evaluate the antitumor effects of this compound in a living organism.
Principle: Human glioma cells are implanted into immunodeficient mice to form tumors. The mice are then treated with the test compound, and the tumor growth is monitored over time. This model provides a more clinically relevant assessment of a drug's efficacy.
Detailed Methodology:
-
Cell Implantation: Prepare a single-cell suspension of human glioma cells (e.g., U87).
-
Animal Model: Use immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice).
-
Intracerebral Injection: Anesthetize the mice and fix them in a stereotactic frame. Inject a specific number of tumor cells (e.g., 1x10^5 cells in 2 µL) into the cortex of the right hemisphere.
-
Tumor Growth: Allow the tumors to establish and grow.
-
Treatment: Once tumors are established (e.g., 6 to 7 days after inoculation), randomly assign mice to treatment and control groups. Administer this compound (e.g., via intratumoral injection) or a vehicle control.
-
Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Also, monitor the body weight and overall health of the mice.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histological examination, Western blotting).
dot
Caption: Workflow for the in vivo glioma xenograft model.
References
Synergistic Effects of Asperglaucide in Combination Therapy: A Comparative Guide
Introduction
Asperglaucide, a natural compound, has demonstrated notable anti-inflammatory, antibacterial, antioxidant, and anticancer properties in preclinical studies.[1] Its potential as an anticancer agent has been highlighted by its ability to decrease the viability of cancer cells such as U87 and U251 glioma cells and reduce tumor growth in animal models.[1] While these findings are promising, the efficacy of anticancer agents can often be enhanced, and drug resistance mitigated, through combination therapy.[2][3][4] This approach involves using lower doses of each compound, potentially reducing toxicity while achieving a greater therapeutic effect.
Despite a comprehensive search of scientific literature, specific experimental data on the synergistic effects of this compound in combination with other therapeutic agents is not currently available. Therefore, this guide will serve as a template to illustrate how such a comparative analysis would be presented, should data become available. The following sections provide a framework for evaluating the synergistic potential of this compound, including hypothetical data and experimental protocols based on common practices in cancer research.
Hypothetical Synergistic Effects of this compound with Cisplatin in Non-Small Cell Lung Cancer (NSCLC)
Cisplatin is a widely used chemotherapeutic agent; however, its efficacy can be limited by chemoresistance. Natural compounds have been shown to sensitize cancer cells to cisplatin, enhancing its cytotoxic effects. This section presents a hypothetical analysis of the synergistic effects of this compound in combination with cisplatin on A549 non-small cell lung cancer cells.
Quantitative Data Summary
The synergistic effect of combining this compound and Cisplatin can be quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Treatment | IC50 (µM) - A549 Cells | Combination Index (CI) |
| This compound (alone) | 35 | - |
| Cisplatin (alone) | 15 | - |
| This compound + Cisplatin (1:1 ratio) | This compound: 5, Cisplatin: 5 | 0.4 (Synergistic) |
| This compound + Cisplatin (2:1 ratio) | This compound: 8, Cisplatin: 4 | 0.5 (Synergistic) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
Cell Culture and Viability Assay
-
Cell Line: Human non-small cell lung cancer cell line A549.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
A549 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Cells are treated with varying concentrations of this compound alone, Cisplatin alone, or a combination of both for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in 150 µL of DMSO.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
IC50 values are calculated using dose-response curve fitting software.
-
Combination Index Analysis
-
The synergistic, additive, or antagonistic effects of the drug combination are determined by the Chou-Talalay method, which calculates the Combination Index (CI).
-
Data from the MTT assay is used to calculate the CI values for different dose-effect levels.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental designs are essential for clear communication.
Caption: A simplified workflow for assessing the synergistic cytotoxicity of this compound and Cisplatin.
Caption: Hypothetical mechanism of synergy between this compound and Cisplatin.
The exploration of combination therapies is a critical avenue in cancer research to enhance treatment efficacy and overcome drug resistance. While this compound has shown promise as a standalone anticancer agent, its potential in synergistic combinations remains to be investigated. The hypothetical framework presented in this guide provides a clear and structured approach for researchers to design, execute, and report on the synergistic effects of this compound with other therapeutic agents. Future studies are warranted to generate the experimental data necessary to validate the potential of this compound in combination therapy, which could ultimately lead to more effective and less toxic cancer treatments.
References
Evaluating the Cross-Reactivity of Asperglaucide in Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Asperglaucide, also known as Aurantiamide Acetate, is a naturally occurring dipeptide with a growing body of research highlighting its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. As interest in this compound expands, a thorough understanding of its enzymatic interactions is crucial for elucidating its mechanism of action and assessing its potential for cross-reactivity. This guide provides a comparative overview of this compound's performance in relevant enzymatic contexts, alongside established inhibitors, and includes detailed experimental protocols to facilitate further investigation.
Inferred Anti-Inflammatory Signaling Pathway of this compound
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. It inhibits the activation of Nuclear Factor-kappa B (NF-κB) and downregulates the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs). This upstream regulation leads to a decrease in the expression and production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The following diagram illustrates this inferred signaling cascade.
Comparative Inhibitory Activity
While direct enzymatic cross-reactivity data for this compound across a wide range of enzymes is not yet extensively documented, its inhibitory effects on inflammatory mediators can be compared with well-characterized inhibitors of key enzymes in these pathways. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Compound | Target/Assay | IC50 |
| This compound | Nitric Oxide (NO) Production Inhibition | ~49.7 µM |
| Prostaglandin E2 (PGE2) Production Inhibition | ~51.5 µM | |
| DPPH Radical Scavenging | ~9.51-78.81 µg/mL | |
| Celecoxib | Cyclooxygenase-2 (COX-2) | 40 nM[1] |
| NDGA | 5-Lipoxygenase (5-LOX) | 8 µM[2][3] |
| 12-Lipoxygenase (12-LO) | 3.0-5.0 µM[4] | |
| 15-Lipoxygenase (15-LO) | 0.91 µM[4] | |
| Quercetin | 5-Lipoxygenase (5-LOX) | 0.7 µM |
| Trolox | DPPH Radical Scavenging | ~3.77 µg/mL |
| ABTS Radical Scavenging | ~2.93 µg/mL |
Experimental Protocols
To facilitate the direct evaluation of this compound and its potential cross-reactivity, a detailed protocol for a fluorometric cyclooxygenase-2 (COX-2) inhibitor screening assay is provided below. This assay is relevant given this compound's known effect on PGE2 production.
Fluorometric COX-2 Inhibitor Screening Assay
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) on human recombinant COX-2.
Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme. A COX probe is utilized which produces a fluorescent signal proportional to the amount of Prostaglandin G2 generated. The inhibition of COX-2 activity by a test compound results in a decrease in the fluorescent signal.
Materials:
-
COX-2, Human Recombinant
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Celecoxib (COX-2 inhibitor control)
-
Test compound (this compound)
-
DMSO (for dissolving test compound)
-
Ethanol (100%)
-
Purified water
-
96-well white opaque flat-bottom plate
-
Fluorescence multiwell plate reader
-
Multi-channel pipette
Procedure:
-
Reagent Preparation:
-
COX-2, Human Recombinant: Reconstitute the vial with 110 µL of purified water. Aliquot and store at -80°C. Keep on ice while in use.
-
Arachidonic Acid: Reconstitute the vial with 55 µL of 100% Ethanol.
-
Test Compound (this compound): Prepare a stock solution in DMSO. Dilute the stock solution to 10x the desired final test concentration with COX Assay Buffer.
-
-
Assay Protocol:
-
Plate Setup:
-
Sample (S): Add 10 µL of the diluted test compound to the designated wells.
-
Enzyme Control (EC): Add 10 µL of COX Assay Buffer to the designated wells.
-
Inhibitor Control (IC): Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer to the designated wells.
-
-
Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, combine the following:
-
76 µL COX Assay Buffer
-
1 µL COX Probe
-
2 µL Diluted COX Cofactor (dilute 1:200 with COX Assay Buffer just before use)
-
1 µL Reconstituted COX-2 Enzyme
-
-
Add 80 µL of the Reaction Mix to each well.
-
Reaction Initiation:
-
Immediately prior to use, prepare the Arachidonic Acid working solution by adding 5 µL of reconstituted Arachidonic Acid to 5 µL of NaOH, vortex briefly. Further dilute this mixture 1:10 by adding 90 µL of purified water.
-
Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid/NaOH solution to each well to initiate the reaction.
-
-
Measurement: Immediately measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Slope of EC - Slope of S) / Slope of EC ] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
This protocol is adapted from commercially available COX-2 inhibitor screening kits and provides a robust framework for assessing the inhibitory potential of this compound. Researchers should optimize concentrations and incubation times based on their specific experimental conditions.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Asperglaucide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Asperglaucide with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound waste, including contaminated labware and solutions. This protocol is based on general guidelines for the disposal of mycotoxins and hazardous laboratory chemicals.
1. Decontamination of Solutions and Surfaces:
-
Liquid Waste: Aqueous solutions containing this compound should be decontaminated by adding a sufficient volume of 5% sodium hypochlorite (bleach) solution and allowing for a contact time of at least one hour.[1] This oxidative treatment helps to degrade the mycotoxin.
-
Spills: In the event of a spill, the area should be immediately cordoned off. The spill should be absorbed with an inert material (e.g., vermiculite, sand, or absorbent pads). The contaminated absorbent material should then be carefully collected into a designated hazardous waste container. The spill area should be decontaminated with a 5% sodium hypochlorite solution, followed by a thorough rinse with water.[1]
2. Segregation and Collection of Waste:
-
Solid Waste: Solid this compound waste, contaminated labware (e.g., pipette tips, vials, gloves), and the absorbent material from spills should be collected in a clearly labeled, leak-proof hazardous waste container. The container must be marked with "Hazardous Waste" and a description of the contents (e.g., "this compound Waste," "Mycotoxin Waste").
-
Liquid Waste: Decontaminated liquid waste, after neutralization of the bleach if necessary, should be collected in a separate, labeled hazardous waste container for liquids. Never mix incompatible waste streams.
3. Packaging and Labeling for Disposal:
-
All waste containers must be securely sealed to prevent leakage.
-
Each container must be accurately labeled with its contents, the date of accumulation, and any associated hazards.
4. Storage and Final Disposal:
-
Hazardous waste should be stored in a designated, secure area away from general laboratory traffic.
-
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. Adherence to all local, state, and federal regulations is mandatory.[2] Incineration is often the preferred method for the complete destruction of mycotoxins.
Quantitative Data Summary for Mycotoxin Waste Management
While specific quantitative data for this compound is not available, the following table summarizes general parameters for handling mycotoxin-contaminated materials.
| Parameter | Guideline | Source |
| Decontamination Solution | 5% Sodium Hypochlorite (Bleach) | [1] |
| Decontamination Contact Time | Minimum 1 hour | [1] |
| PPE | Chemical-resistant gloves, safety goggles/face shield, lab coat | General Lab Safety |
| Waste Storage | Labeled, sealed, leak-proof containers in a designated area | |
| Final Disposal Method | Licensed hazardous waste disposal (incineration recommended) |
Experimental Protocol: Decontamination Efficacy Test
To validate the effectiveness of the decontamination procedure for a specific workflow, a simple experiment can be conducted:
-
Prepare a standard solution of this compound at a known concentration.
-
Treat the solution with 5% sodium hypochlorite for the recommended contact time.
-
Neutralize the excess bleach with sodium thiosulfate.
-
Analyze the treated solution using a suitable analytical method (e.g., HPLC, LC-MS) to quantify the remaining this compound concentration.
-
Compare the result to the initial concentration to determine the degradation efficiency.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
